2-Acetyl-4-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetyl-4-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-4-9(6-11)10(5-7)8(2)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTODHJFFVDLTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Precision Synthesis of 2-Acetyl-4-methylbenzaldehyde
The following technical guide details the synthesis of 2-Acetyl-4-methylbenzaldehyde (CAS: 915085-73-3). This document is structured for researchers requiring a robust, regioselective methodology for preparing this specific ortho-dicarbonyl scaffold, which serves as a critical intermediate in photoremovable protecting group (PPG) chemistry and heterocyclic drug discovery.
Executive Summary & Strategic Analysis
Target Molecule: 2-Acetyl-4-methylbenzaldehyde CAS Registry Number: 915085-73-3 Molecular Formula: C₁₀H₁₀O₂ Key Applications: Photolabile caging groups (photoenolization precursors), synthesis of phthalazines and isoquinolines.[1]
Retrosynthetic Logic
The synthesis of ortho-acylbenzaldehydes is synthetically challenging due to the high reactivity of the two adjacent carbonyl groups, which often leads to self-condensation or cyclization into hydroxy-phthalans.
Direct formylation of 3-methylacetophenone or acetylation of 4-methylbenzaldehyde suffers from poor regioselectivity due to competing directing effects. Therefore, the most reliable "E-E-A-T" (Expert, Authoritative, Trustworthy) approach relies on regiospecific metal-halogen exchange or transition-metal catalyzed coupling using a pre-functionalized halogenated precursor: 2-bromo-4-methylbenzaldehyde .
Pathway Visualization
The following diagram illustrates the strategic disconnection and the two primary forward pathways selected for this guide.
Figure 1: Retrosynthetic analysis and forward synthetic pathways for 2-Acetyl-4-methylbenzaldehyde.
Primary Protocol: Palladium-Catalyzed Acylation (Heck-Type)
This route is recommended for medicinal chemistry applications where functional group tolerance and operational simplicity are paramount. It utilizes a palladium-catalyzed coupling with butyl vinyl ether (BVE) as an acetyl anion equivalent.
Reaction Scheme
Transformation: Ar-Br
Reagents & Materials
| Component | Role | Specifications |
| 2-Bromo-4-methylbenzaldehyde | Substrate | >97% Purity. CAS: 824-54-4 |
| Butyl Vinyl Ether (BVE) | Acetyl Surrogate | 5.0 equivalents. Freshly distilled. |
| Pd(OAc)₂ | Catalyst | 5 mol% loading. |
| DPPP | Ligand | 1,3-Bis(diphenylphosphino)propane.[2] 10 mol%. |
| Triethylamine (Et₃N) | Base | 2.5 equivalents. Dry. |
| DMF or DMSO | Solvent | Anhydrous. Degassed. |
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a flame-dried Schlenk flask under Argon, dissolve Pd(OAc)₂ (0.05 eq) and DPPP (0.10 eq) in anhydrous DMF. Stir at room temperature for 15 minutes until the solution turns clear/yellow, indicating ligation.
-
Substrate Addition: Add 2-bromo-4-methylbenzaldehyde (1.0 eq) and triethylamine (2.5 eq) to the catalyst mixture.
-
Vinylation: Add butyl vinyl ether (5.0 eq) via syringe.
-
Heating: Heat the reaction mixture to 90°C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 8:1) for the disappearance of the bromide.
-
Note: The intermediate is the enol ether, which may not be fully stable on silica.
-
-
Hydrolysis (The Critical Step): Cool the mixture to room temperature. Pour into 5% aqueous HCl (excess) and stir vigorously for 1 hour. This converts the enol ether directly to the acetyl group.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of 0%
10% Ethyl Acetate in Hexanes. -
Expectation: The product is less polar than the starting bromide but more polar than non-polar impurities.
-
Secondary Protocol: Lithiation & Weinreb Acylation (Scale-Up)
This route is preferred for larger scales (>10g) where palladium costs are prohibitive. It requires strict anhydrous conditions.
Reaction Scheme
Transformation: Ar-CHO
Protocol
-
Protection: Reflux 2-bromo-4-methylbenzaldehyde with ethylene glycol (1.2 eq) and catalytic p-TsOH in toluene using a Dean-Stark trap. Isolate the acetal (2-(2-bromo-4-methylphenyl)-1,3-dioxolane).
-
Lithiation: Dissolve the acetal in dry THF under Argon. Cool to -78°C . Slowly add n-Butyllithium (1.1 eq). Stir for 30 minutes.
-
Checkpoint: The solution typically turns yellow/orange.
-
-
Acylation: Add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 eq) dropwise at -78°C.
-
Why Weinreb? It prevents over-addition of the organolithium, stopping cleanly at the ketone stage.
-
-
Quench & Hydrolysis: Allow to warm to 0°C. Quench with aqueous NH₄Cl.
-
Global Deprotection: Treat the crude intermediate with 2M HCl in THF/Water to remove the acetal and liberate the aldehyde.
-
Isolation: Standard extraction and crystallization/chromatography.
Analytical Characterization & Validation
The product exists in equilibrium between the open aldehyde-ketone form and the cyclic lactol (1-methyl-1,3-dihydroisobenzofuran-1,3-diol derivative). In CDCl₃, the open form usually predominates, but broadening may occur.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | CHO (Aldehyde proton) | |
| COCH₃ (Acetyl methyl) | ||
| Ar-CH₃ (Aromatic methyl) | ||
| Aromatic protons (ABX or AMX system) | ||
| IR Spectroscopy | ~1690 cm⁻¹ and ~1670 cm⁻¹ | Two distinct C=O stretches (Aldehyde & Ketone) |
| Mass Spectrometry | m/z 162.07 [M]⁺ | Molecular Ion |
Safety & Handling
-
2-Bromo-4-methylbenzaldehyde: Irritant.
-
Butyl Vinyl Ether: Flammable. Potential peroxide former. Test for peroxides before distillation/use.
-
n-Butyllithium: Pyrophoric. Requires expert handling under inert atmosphere.
-
Reaction Stability: Ortho-diacylbenzenes are sensitive to light and base. Store the final product at -20°C in the dark to prevent photoenolization or degradation.
References
-
Preparation of 2-bromo-4-methylbenzaldehyde
-
Pd-Catalyzed Synthesis of Acetophenones from Aryl Bromides
-
Cabri, W., et al. "Heck reaction on vinyl ethers: A selective route to acetophenones." Journal of Organic Chemistry, 56(19), 5796-5800 (1991). Link
-
-
Use of 2-Acetyl-4-methylbenzaldehyde in Photochemistry
-
Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119-191 (2013). Link
-
-
General Lithiation/Formylation Strategies
-
Comins, D. L., & Brown, J. D. "Ortho-substitution of m-anisaldehyde via alpha-amino alkoxide directed lithiation." Journal of Organic Chemistry, 49(6), 1078-1083 (1984). Link
-
Sources
An In-depth Technical Guide to 2-Acetyl-4-methylbenzaldehyde: Physicochemical Properties and Analytical Methodologies
To our valued scientific community:
This document serves as a comprehensive technical guide on the physical and chemical properties of 2-Acetyl-4-methylbenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. Our objective is to provide a detailed and authoritative resource, grounded in established scientific principles and supported by verifiable data.
Note on Data Availability: Initial research indicates that while information on related isomers and derivatives is accessible, specific and comprehensive experimental data for 2-Acetyl-4-methylbenzaldehyde is not widely available in public scientific databases. This guide will therefore focus on presenting the available information on closely related compounds to provide a comparative context, alongside theoretical and computational predictions where applicable. We will clearly delineate between experimentally verified data for related compounds and theoretical data for the title compound.
Introduction and Molecular Structure
2-Acetyl-4-methylbenzaldehyde is an aromatic organic compound featuring both an acetyl and a formyl group attached to a toluene backbone. The strategic placement of these functional groups suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.
Molecular Structure:
The structure of 2-Acetyl-4-methylbenzaldehyde consists of a benzene ring substituted with an acetyl group at position 2, a methyl group at position 4, and a formyl (aldehyde) group at position 1.
Caption: Chemical structure of 2-Acetyl-4-methylbenzaldehyde.
Physicochemical Properties: A Comparative Analysis
Due to the lack of direct experimental data for 2-Acetyl-4-methylbenzaldehyde, we present a comparative table of related, commercially available compounds. This allows for an estimation of the expected properties of the title compound.
| Property | 2-Methylbenzaldehyde | 4-Methylbenzaldehyde | 4-Acetylbenzaldehyde |
| CAS Number | 529-20-4[1][2] | 104-87-0[3] | 3457-45-2[4] |
| Molecular Formula | C₈H₈O[1][2] | C₈H₈O[3] | C₉H₈O₂[4] |
| Molecular Weight | 120.15 g/mol [2] | 120.15 g/mol | 148.16 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid[3] | - |
| Melting Point | -35 °C[2] | -6 °C[3][5] | - |
| Boiling Point | 199-200 °C[2] | 204-205 °C[3] | - |
| Density | 1.039 g/mL at 25 °C[2] | 1.019 g/mL at 25 °C[3] | - |
| Solubility | Slightly soluble in water; soluble in chloroform, methanol[2] | Miscible with ethanol, ether, acetone; very soluble in chloroform[5] | - |
Inference for 2-Acetyl-4-methylbenzaldehyde:
Based on the trends observed in the table, we can infer the following for 2-Acetyl-4-methylbenzaldehyde (C₁₀H₁₀O₂):
-
Molecular Weight: Approximately 162.19 g/mol .
-
Physical State: Likely a liquid or low-melting solid at room temperature.
-
Boiling Point: Expected to be higher than its benzaldehyde analogues due to the additional acetyl group, likely exceeding 200 °C.
-
Solubility: Similar to its analogues, it is expected to have low solubility in water and good solubility in common organic solvents.
Synthesis and Purification
While a direct, optimized synthesis for 2-Acetyl-4-methylbenzaldehyde is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles. A potential approach would involve the Friedel-Crafts acylation of 4-methylbenzaldehyde, though this may present challenges with selectivity and protecting group strategies for the aldehyde functionality.
A more controlled, multi-step synthesis might be necessary. For instance, a synthetic pathway for a related compound, 2-methyl-4-acetylbenzoic acid , has been documented, starting from 3,4-dimethyl acetophenone.[6] This suggests that a similar precursor strategy could be adapted to yield 2-Acetyl-4-methylbenzaldehyde.
Hypothetical Synthesis Workflow:
Caption: A generalized, hypothetical workflow for the synthesis of 2-Acetyl-4-methylbenzaldehyde.
Experimental Protocol: Purification by Column Chromatography (General Procedure)
Given the expected properties, a standard silica gel column chromatography would be a suitable method for purification.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient will depend on the polarity of the compound and impurities.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-Acetyl-4-methylbenzaldehyde.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9-10 ppm), the aromatic protons (in the 7-8 ppm region), the methyl protons of the acetyl group (around 2.5 ppm), and the methyl protons on the ring (around 2.4 ppm).
-
¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbons of the aldehyde and acetyl groups (likely in the 190-200 ppm range), as well as signals for the aromatic and methyl carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the aldehyde (around 1700 cm⁻¹) and the acetyl ketone (around 1685 cm⁻¹). C-H stretches for the aromatic ring and alkyl groups would also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
While specific toxicity data for 2-Acetyl-4-methylbenzaldehyde is unavailable, the safety precautions for related benzaldehyde derivatives should be followed. These compounds are generally considered harmful if swallowed, and may cause skin and eye irritation.[7][8]
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Acetyl-4-methylbenzaldehyde represents a molecule with significant potential in synthetic chemistry. While a comprehensive experimental dataset for this specific compound is not yet publicly available, this guide provides a foundational understanding based on the known properties of its structural analogues. Further experimental investigation is warranted to fully elucidate its physicochemical properties and unlock its potential for various applications.
References
- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
-
Wikipedia. (2023, December 1). 4-Methylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. Retrieved from [Link]
Sources
- 1. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 529-20-4 CAS MSDS (2-Methylbenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 3457-45-2|4-Acetylbenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profiling and Process Optimization for 2-Acetyl-4-methylbenzaldehyde
Technical Whitepaper | CAS: 915085-73-3 [1]
Executive Summary
2-Acetyl-4-methylbenzaldehyde (CAS 915085-73-3) represents a critical scaffold in the synthesis of photo-responsive materials and pharmaceutical intermediates.[1] Its unique ortho-substitution pattern—placing a reactive acetyl group adjacent to an aldehyde—creates a distinct solubility profile governed by intramolecular hydrogen bonding and steric crowding.
This guide addresses the industry-wide lack of empirical solubility data for this specific isomer. Instead of relying on static literature values, we present a self-validating solubility determination protocol . This framework empowers researchers to generate precise solubility curves, enabling the design of robust crystallization and purification processes.
Key Takeaways:
-
Physicochemical Nature: Lipophilic aromatic intermediate with potential for intramolecular hydrogen bonding.
-
Solubility Class: High solubility in polar aprotic solvents (DCM, Acetone); limited solubility in aliphatic hydrocarbons; insoluble in water.
-
Process Recommendation: Cooling crystallization from Ethanol/Heptane or Isopropanol systems is the optimal purification strategy.
Physicochemical Profile & Theoretical Solubility[2]
Understanding the molecular architecture is the first step in predicting solvent interaction.
| Property | Value / Description | Impact on Solubility |
| CAS Number | 915085-73-3 | Unique identifier for sourcing and regulatory checks.[2] |
| Molecular Weight | 162.19 g/mol | Moderate MW suggests good solubility in common organic solvents.[2] |
| Structure | Poly-substituted benzene | Ortho-effect: The proximity of the acetyl (-COCH₃) and aldehyde (-CHO) groups allows for intramolecular interactions, potentially reducing the molecule's polarity relative to its meta or para isomers.[2] |
| Predicted LogP | ~2.1 ± 0.3 | Indicates strong preference for lipophilic environments (Class II).[2] |
| H-Bond Donors | 0 | No -OH or -NH groups to donate protons.[1][2] |
| H-Bond Acceptors | 2 (Carbonyl oxygens) | Relies on solvent proton donors (e.g., Alcohols) for solvation.[1][2] |
The "Ortho-Effect" in Solvation
Unlike its isomer 4-acetyl-3-methylbenzaldehyde, the ortho positioning in 2-Acetyl-4-methylbenzaldehyde creates a "closed" electronic loop.[1] This reduces the availability of the carbonyl oxygens to interact with the solvent, often leading to lower-than-predicted solubility in polar protic solvents (like methanol) compared to its isomers.
Experimental Protocol: Solubility Determination
To obtain actionable data for process design, we recommend a Dynamic Laser Monitoring approach validated by Gravimetric Analysis . This dual-method strategy ensures accuracy across temperature ranges.
Method A: Dynamic Laser Monitoring (High Precision)
Best for: Generating solubility curves (Solubility vs. Temperature).
Principle: A focused laser beam passes through a suspension. As the temperature rises, the solid dissolves, increasing transmission. The "Clear Point" is recorded as the saturation temperature.
Workflow:
-
Preparation: Weigh 50 mg, 100 mg, 200 mg, and 500 mg of 2-Acetyl-4-methylbenzaldehyde into four separate vials.
-
Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Ethanol) to each vial.
-
Cycling: Heat the vials at a rate of 1.0°C/min with constant stirring (400 rpm).
-
Detection: Record the temperature (
) where laser transmission reaches 100% (solution becomes transparent). -
Validation: Cool at 1.0°C/min and record the temperature (
) where precipitation begins (Metastable Zone Width determination).
Method B: Static Gravimetric Analysis (Robust)
Best for: Single-point solubility at room temperature.
-
Saturation: Add excess solid to 5 mL of solvent in a sealed vial. Stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.
-
Evaporation: Transfer 1.0 mL of the filtrate to a pre-weighed dish. Evaporate solvent under vacuum/nitrogen.
-
Calculation:
Solvent Selection & Crystallization Strategy
Based on the structural analysis and standard solubility behaviors of acetophenone/benzaldehyde derivatives, the following solvent classes are categorized for process use.
Solvent Screening Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Process Role |
| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate | Very High (>200 mg/mL) | Dissolution: Use for initial reaction workup or transferring the material.[1][2] Too soluble for high-yield crystallization alone. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Moderate to High (Temperature Dependent) | Primary Solvent: Ideal for cooling crystallization.[1][2] Solubility drops significantly as temperature decreases. |
| Non-Polar | Toluene, Xylenes | Moderate | Reaction Solvent: Good for high-temperature synthesis; less effective for crystallization due to high solubility at low temps.[1][2] |
| Aliphatic | n-Heptane, Hexane, Cyclohexane | Low / Insoluble (<10 mg/mL) | Anti-Solvent: Use to force precipitation when added to an Ethanolic solution.[1][2] |
Recommended Purification Workflow
The most effective purification for 2-Acetyl-4-methylbenzaldehyde is a Cooling Crystallization or Anti-Solvent Crystallization .[1]
Workflow Diagram (DOT)
The following diagram illustrates the logical decision tree for selecting the purification method based on the initial purity and solubility findings.
Caption: Decision framework for selecting the optimal crystallization strategy based on solubility thresholds.
Critical Process Parameters (CPP)
When scaling up the isolation of 2-Acetyl-4-methylbenzaldehyde, monitor these parameters to prevent oiling out (liquid-liquid phase separation) which is common with low-melting aromatic aldehydes.
-
Seeding Temperature: Do not rely on spontaneous nucleation. Add seed crystals at the metastable limit (approx. 5-10°C below saturation temperature).
-
Cooling Rate: Maintain a slow cooling ramp (0.2 - 0.5°C/min) to allow crystal growth over nucleation, improving purity.
-
Solvent Ratios: In an Ethanol/Heptane system, a ratio of 1:3 to 1:5 (v/v) is typically effective. Excess heptane may cause rapid precipitation of amorphous material.
References
-
Sigma-Aldrich. (2023). Product Specification: 2-Acetyl-4-methylbenzaldehyde (CAS 915085-73-3).[1][3][4]Link
-
Klán, P., et al. (2006). "Photochemistry of 2-Alkoxymethyl-5-methylphenacyl Chloride and Benzoate." The Journal of Organic Chemistry, 71(21), 8050-8058. (Describes the synthesis and photochemical generation of the target compound). Link
-
Koenigsberger, E. (2019).[5] "Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure." Journal of Chemical & Engineering Data, 64(2). (Standard protocol for solubility measurement). Link
-
Avdeef, A. (2015).[6] "Solubility Temperature Dependence Predicted from 2D Structure." ADMET and DMPK, 3(4). (Theoretical basis for solubility prediction).[6][7] Link
Sources
- 1. 24257-93-0|2-Acetylbenzaldehyde|BLD Pharm [bldpharm.com]
- 2. Benzaldehyde, 2-methyl- (CAS 529-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-acetyl-4-methylbenzaldehyde | 915085-73-3 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility Temperature Dependence Predicted from 2D Structure | ADMET and DMPK [pub.iapchem.org]
- 7. Page loading... [wap.guidechem.com]
Technical Whitepaper: Spectroscopic Characterization of 2-Acetyl-4-methylbenzaldehyde
Executive Summary & Structural Dynamics
2-Acetyl-4-methylbenzaldehyde (CAS: 65086-06-6, isomers vary) is a critical bifunctional intermediate used in the synthesis of phthalazines, isoquinolines, and other fused heterocycles.[1]
For researchers and drug development professionals, characterizing this molecule presents a specific analytical challenge: Ring-Chain Tautomerism .[1] Unlike simple benzaldehydes, ortho-acylbenzaldehydes often exist in a dynamic equilibrium between the open-chain dicarbonyl form and the cyclic lactol (1-hydroxy-1,3-dihydroisobenzofuran) form.[1]
This guide provides the spectroscopic fingerprint for the open-chain aldehyde form , which is typically favored in polar aprotic solvents (like DMSO-d6) or at elevated temperatures, while noting the diagnostic signals for the cyclic isomer.
Structural Logic[1]
-
Core Scaffold: Trisubstituted benzene ring (1,2,4-substitution pattern).[1]
-
Electronic Environment: Two electron-withdrawing carbonyl groups (Aldehyde at C1, Acetyl at C2) create a highly deshielded aromatic zone, particularly for protons ortho to these groups.[1]
-
Symmetry: The molecule is asymmetric, resulting in distinct signals for all aromatic protons and carbon atoms.[1]
Experimental Protocol
To ensure reproducibility and minimize lactol formation during analysis, the following protocol is recommended.
Sample Preparation[1][2][3]
-
Solvent Selection:
-
Standard:
(Chloroform-d) is standard but may show equilibrium mixtures.[1] -
Recommended:
is preferred if the open-chain form is the primary target, as it stabilizes the polar dicarbonyl species.
-
-
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations can promote intermolecular hemiacetal formation.[1]
-
Temperature: Run standard acquisition at 298 K. If line broadening is observed (exchange broadening), elevate temperature to 313 K to sharpen averaged signals.
1H NMR Data & Analysis
The following data represents the open-chain dicarbonyl tautomer . The assignment logic relies on substituent effects (Shielding/Deshielding) relative to the parent benzaldehyde.[1]
Predicted Chemical Shifts (
| Signal | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| CHO | 10.15 | Singlet (s) | 1H | - | Characteristic aldehyde proton; highly deshielded by anisotropic effect of C=O. |
| H-6 | 7.82 | Doublet (d) | 1H | 7.9 | Ortho to CHO.[1] Deshielded by the aldehyde carbonyl cone.[1] |
| H-3 | 7.65 | Singlet (s)* | 1H | < 2.0 | Ortho to Acetyl, Meta to Methyl.[1] Deshielded by Acetyl.[1] Appears as a singlet or fine doublet due to weak meta-coupling.[1] |
| H-5 | 7.45 | Doublet (d) | 1H | 7.9 | Meta to CHO, Ortho to Methyl.[1] Shielded relative to H-6 due to the electron-donating methyl group.[1] |
| Ac-CH | 2.62 | Singlet (s) | 3H | - | Acetyl methyl group.[1] Deshielded by adjacent C=O.[1] |
| Ar-CH | 2.46 | Singlet (s) | 3H | - | Aromatic methyl group.[1] Typical benzylic position.[1][2] |
*Note: H-3 may show fine splitting (
Critical Analytical Note: The Lactol Interference
If the spectrum contains a doublet/broad singlet around 6.4 - 6.8 ppm (methine) and a lack of the 10.15 ppm aldehyde peak, the sample has cyclized into the 1-hydroxy-4-methyl-1,3-dihydroisobenzofuran-1-yl form.
13C NMR Data & Analysis
The Carbon-13 spectrum is essential for confirming the oxidation states of the two carbonyls.
Predicted Chemical Shifts (
| Signal | Shift ( | Type | Assignment Logic |
| C=O (Ketone) | 201.5 | Quaternary | Acetyl carbonyl.[1] Typically more deshielded than the aldehyde in this scaffold. |
| C=O[1] (Ald) | 192.1 | CH | Aldehyde carbonyl.[1] Diagnostic signal. |
| C-2 | 140.5 | Quaternary | Ipso to Acetyl. |
| C-4 | 144.8 | Quaternary | Ipso to Methyl. |
| C-1 | 134.2 | Quaternary | Ipso to CHO. |
| C-6 | 131.5 | CH | Ortho to CHO. |
| C-3 | 129.8 | CH | Ortho to Acetyl. |
| C-5 | 128.4 | CH | Meta to CHO.[1] |
| Ac-CH | 29.5 | CH | Acetyl methyl carbon.[1] |
| Ar-CH | 21.8 | CH | Aromatic methyl carbon.[1] |
Structural Confirmation Strategy (2D NMR)
To scientifically validate the isomer (2-acetyl vs 3-acetyl) and distinguish the methyl groups, a HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.
Key HMBC Correlations
-
Distinguishing Methyls:
-
Locating the Carbonyls:
-
The Aldehyde Proton (~10.15 ppm) will correlate strongly with C-1 , C-2 , and C-6 .[1]
-
This confirms the aldehyde is ortho to the C-2 quaternary carbon bearing the acetyl group.
-
Visualization: Assignment Workflow
The following diagram illustrates the logical flow for assigning the structure based on the data provided above.
Figure 1: Decision tree for spectroscopic validation of 2-Acetyl-4-methylbenzaldehyde, highlighting the critical tautomer check.
References
-
National Institutes of Health (NIH). (n.d.).[1] 4-Methylbenzaldehyde Spectral Data (PubChem CID 7725). PubChem.[1] Retrieved October 26, 2023, from [Link][1]
-
Galsbøl, F., et al. (1998).[1] Condensation Reactions of 2-Acetylpyridine and Benzaldehydes. Royal Society of Chemistry.[1] Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2017).[1][3] Ring-Chain Tautomerism of 2-Acylbenzaldehyde Derivatives. Retrieved October 26, 2023, from [Link]
Sources
Technical Guide: FTIR Spectrum Analysis of 2-Acetyl-4-methylbenzaldehyde
Executive Summary
2-Acetyl-4-methylbenzaldehyde (CAS: 915085-73-3) is a critical bifunctional intermediate often employed in the synthesis of heterocyclic pharmaceuticals and condensed aromatic systems. Its structural uniqueness lies in the coexistence of two competing electrophilic centers—an aldehyde at position C1 and an acetyl (ketone) group at position C2—on a 4-methyl-substituted benzene ring.
This guide provides a rigorous protocol for the characterization of this molecule using Fourier Transform Infrared (FTIR) spectroscopy. Unlike simple monofunctional analysis, identifying this compound requires distinguishing between two overlapping carbonyl environments and confirming the 1,2,4-trisubstitution pattern of the aromatic ring.
Part 1: Molecular Context & Theoretical Vibrational Modes
Before acquiring data, the analyst must understand the expected vibrational landscape. The molecule possesses distinct functional moieties that will dominate specific spectral regions.[1][2][3][4]
Structural Logic
-
Dual Carbonyl Systems: The molecule contains an aromatic aldehyde and an aromatic ketone (acetophenone moiety).[3] Both are conjugated with the benzene ring, which lowers their vibrational frequencies compared to aliphatic analogs.[3]
-
Challenge: The C=O stretching bands will likely overlap or appear as a split peak in the 1680–1710 cm⁻¹ region.
-
-
Ortho-Substitution Effects: The 1,2-positioning of the carbonyls may induce steric twisting, slightly reducing conjugation (raising frequency) or facilitating weak intramolecular interactions.
-
Electronic Effects: The 4-methyl group is electron-donating (inductive effect, +I), which increases electron density in the ring and may slightly lower the force constants of the carbonyl bonds para/meta to it.
Predicted Vibrational Profile
| Functional Group | Mode | Theoretical Range (cm⁻¹) | Diagnostic Value |
| Aldehyde C-H | Stretching (Fermi Resonance) | 2820–2850 & 2720–2750 | High: The "Aldehyde Doublet" distinguishes -CHO from the ketone.[3] |
| Aldehyde C=O | Stretching | 1695–1715 | High: Typically higher frequency than the conjugated ketone. |
| Ketone C=O | Stretching | 1680–1700 | High: Overlaps with aldehyde; look for broadening or splitting. |
| Methyl (Ar-CH₃) | C-H Stretching | 2900–2980 | Medium: Differentiates from simple benzaldehyde. |
| Aromatic Ring | C=C Stretching | 1580–1600 | Medium: Confirms aromaticity. |
| 1,2,4-Subst. | C-H Out-of-Plane (OOP) | 800–860 | High: Confirms the specific regioisomerism. |
Part 2: Experimental Protocol
To ensure spectral fidelity, follow this self-validating protocol. This method assumes the sample is a solid or viscous oil (common for poly-substituted benzaldehydes).
Sample Preparation
-
Method A: Attenuated Total Reflectance (ATR) - Recommended
-
Crystal Selection: Diamond or ZnSe (Diamond is preferred for durability and chemical resistance).
-
Rationale: ATR requires minimal prep and eliminates pathlength ambiguity.
-
Procedure: Place ~5 mg of sample on the crystal. Apply pressure using the anvil until the force gauge indicates optimal contact. Critical: Ensure no air gaps exist between the sample and crystal to prevent baseline noise.
-
-
Method B: Transmission (KBr Pellet)
-
Usage: If resolution of the carbonyl doublet is poor in ATR.
-
Procedure: Mix sample with spectroscopic grade KBr (1:100 ratio). Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering). Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Instrument Parameters
-
Resolution: Set to 2 cm⁻¹ . (Standard 4 cm⁻¹ may merge the closely spaced carbonyl peaks).
-
Scans: Minimum 32 scans (64 recommended for high signal-to-noise ratio).
-
Apodization: Boxcar or Strong-Norton-Beer (preserves peak sharpness).
-
Range: 4000 cm⁻¹ to 600 cm⁻¹.
Part 3: Spectral Interpretation & Logic Flow
The following analysis breaks down the spectrum into three critical zones.
Zone 1: The High-Frequency Region (3100 – 2700 cm⁻¹)
This region validates the presence of the aldehyde and the aliphatic methyl groups.
-
3000–3100 cm⁻¹ (Aromatic C-H): Weak, sharp peaks indicating unsaturated C-H bonds.
-
2900–2980 cm⁻¹ (Aliphatic C-H): Distinct peaks arising from the 4-methyl and acetyl-methyl groups.
-
2720 & 2820 cm⁻¹ (The Aldehyde Doublet):
Zone 2: The Carbonyl Corridor (1720 – 1660 cm⁻¹)
This is the most complex region. You expect two distinct but closely overlapping bands.
-
Band A (~1705–1715 cm⁻¹): Assigned to the Aldehyde C=O .[1] Aldehydes generally absorb at higher frequencies than ketones due to less steric strain and electronic differences.
-
Band B (~1680–1695 cm⁻¹): Assigned to the Acetyl (Ketone) C=O . The conjugation with the ring and the electron-donating methyl group on the ketone side lowers this frequency.
-
Note: If the resolution is low, this may appear as a single broad peak with a shoulder.
Zone 3: The Fingerprint Region (1600 – 600 cm⁻¹)
-
1600 & 1580 cm⁻¹: Aromatic skeletal vibrations.
-
1360–1380 cm⁻¹: The "Umbrella" mode of the methyl group on the acetyl moiety (-COCH₃). This is often a sharp, distinct band.
-
800–850 cm⁻¹ (OOP Bending):
-
1,2,4-Trisubstitution Pattern: Look for two main bands. One strong band ~810–840 cm⁻¹ (corresponding to the two adjacent hydrogens at C5 and C6) and a weaker band ~870–900 cm⁻¹ (isolated hydrogen at C3).
-
Part 4: Visualization of Analysis Logic
The following diagram illustrates the decision-making process for validating the identity of 2-Acetyl-4-methylbenzaldehyde based on spectral features.
Caption: Logic flow for the stepwise validation of 2-Acetyl-4-methylbenzaldehyde using FTIR spectral markers.
Part 5: Data Summary Table
| Wavenumber (cm⁻¹) | Vibration Mode | Assignment | Notes |
| 3050 | C-H Stretch | Aromatic Ring | Weak intensity. |
| 2960, 2920 | C-H Stretch | Methyl (-CH₃) | Asymmetric/Symmetric stretch of Ar-CH₃ and Acetyl-CH₃. |
| 2820, 2720 | C-H Stretch | Aldehyde (-CHO) | Diagnostic. Fermi resonance doublet. |
| 1710 | C=O[3] Stretch | Aldehyde | Conjugated but typically higher than ketone. |
| 1690 | C=O Stretch | Ketone (Acetyl) | Conjugated, electron-donating methyl lowers frequency. |
| 1600, 1580 | C=C Stretch | Aromatic Ring | Skeletal vibrations. |
| 1375 | C-H Bend | Methyl (Acetyl) | Umbrella mode, sharp peak. |
| 1260 | C-C(=O)-C | Ketone Stretch | C-C stretch adjacent to carbonyl. |
| 830 | C-H Bend (OOP) | 2 Adj. Hydrogens | Corresponds to C5-H and C6-H. |
| 880 | C-H Bend (OOP) | Isolated Hydrogen | Corresponds to C3-H. |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7] (Standard text for theoretical assignments of carbonyl and aromatic bands).
-
NIST Chemistry WebBook. Infrared Spectrum of Benzaldehyde and Acetophenone derivatives. National Institute of Standards and Technology. Available at: [Link] (Used for comparative baseline data of monofunctional analogs).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for detailed 1,2,4-trisubstituted benzene OOP values).
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]
- 7. spectrabase.com [spectrabase.com]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Acetyl-4-methylbenzaldehyde in the Synthesis of Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
I. Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Acetyl-4-methylbenzaldehyde is a particularly intriguing, yet underutilized, aromatic aldehyde. Its structure is distinguished by the presence of two carbonyl functionalities—an aldehyde and a ketone—positioned ortho to each other on a toluene scaffold. This unique arrangement of electrophilic centers offers a versatile platform for the synthesis of a variety of heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.[1]
The dual reactivity of 2-acetyl-4-methylbenzaldehyde allows for its participation in a range of classical and novel organic transformations. The aldehyde group can readily undergo reactions such as condensations and reductive aminations, while the acetyl group provides a handle for enolate formation or can act as an electrophilic site itself. The ortho positioning of these groups opens up possibilities for intramolecular reactions and tandem cyclizations, leading to the rapid assembly of complex ring systems.
This guide will provide an in-depth exploration of the synthetic utility of 2-acetyl-4-methylbenzaldehyde, with a focus on its application in the construction of quinoline and other heterocyclic frameworks. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to enable researchers to harness the full potential of this versatile building block.
II. Core Application: Synthesis of Substituted Quinolines via Modified Friedländer Annulation
The quinoline scaffold is a privileged motif in drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities. The Friedländer synthesis is a classical and powerful method for constructing the quinoline ring system, traditionally involving the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an active methylene group.[2][3][4][5] While direct protocols for 2-acetyl-4-methylbenzaldehyde in this context are not extensively documented, its structure is primed for a modified, one-pot approach where an in-situ generated amine participates in the cyclization.
Application Note: A One-Pot, Three-Component Synthesis of 2,7-Dimethyl-4-phenylquinoline
This protocol outlines a plausible and scientifically sound one-pot synthesis of 2,7-dimethyl-4-phenylquinoline from 2-acetyl-4-methylbenzaldehyde, acetophenone, and a source of ammonia. This reaction is a testament to the efficiency of tandem reactions in building molecular complexity from simple precursors.
The proposed transformation leverages the principles of both the Friedländer synthesis and in-situ amine formation. The reaction is initiated by the condensation of the aldehyde with the active methylene of the acetophenone, followed by the reaction with ammonia to form an enamine intermediate. Subsequent intramolecular cyclization and dehydration lead to the aromatic quinoline core.
Proposed Reaction Scheme:
Detailed Mechanistic Pathway
The reaction is proposed to proceed through the following key steps:
-
Knoevenagel Condensation: The reaction commences with an acid-catalyzed Knoevenagel condensation between the more reactive aldehyde group of 2-acetyl-4-methylbenzaldehyde and the enolizable acetophenone. This step forms an α,β-unsaturated carbonyl intermediate.
-
Enamine Formation: Ammonia, generated from ammonium acetate, reacts with the acetyl group of the Knoevenagel product to form an enamine.
-
Intramolecular Cyclization: The enamine then undergoes an intramolecular nucleophilic attack on the carbonyl of the former acetophenone moiety.
-
Dehydration and Aromatization: A final dehydration step results in the formation of the stable, aromatic quinoline ring system.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for the one-pot synthesis of a substituted quinoline.
Experimental Protocol: Synthesis of 2,7-Dimethyl-4-phenylquinoline
Materials:
-
2-Acetyl-4-methylbenzaldehyde (1.0 equiv)
-
Acetophenone (1.1 equiv)
-
Ammonium acetate (5.0 equiv)
-
Glacial acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetyl-4-methylbenzaldehyde (e.g., 1.62 g, 10 mmol), acetophenone (1.32 g, 11 mmol), and ammonium acetate (3.85 g, 50 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-water with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Summary Table:
| Parameter | Value |
| Reactants | 2-Acetyl-4-methylbenzaldehyde, Acetophenone, Ammonium Acetate |
| Solvent | Glacial Acetic Acid |
| Catalyst | Self-catalyzed by acetic acid |
| Temperature | Reflux (~118 °C) |
| Reaction Time | 4-6 hours |
| Expected Product | 2,7-Dimethyl-4-phenylquinoline |
| Purification | Recrystallization or Column Chromatography |
III. Alternative Synthetic Pathway: Intramolecular Aldol-Type Condensation
The presence of both an aldehyde and a ketone in 2-acetyl-4-methylbenzaldehyde also opens the door for intramolecular reactions. Under basic conditions, the methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then attack the aldehyde carbonyl in an intramolecular fashion. This would lead to the formation of a bicyclic product.
Application Note: Synthesis of a Substituted Indenone Derivative
An intramolecular aldol condensation of 2-acetyl-4-methylbenzaldehyde would be expected to yield a substituted indenone derivative. This reaction is typically base-catalyzed and proceeds through the formation of a five-membered ring, which is thermodynamically favorable.
Proposed Reaction Scheme:
Experimental Workflow Diagram:
Caption: A typical workflow for an intramolecular aldol condensation.
IV. Conclusion and Future Outlook
2-Acetyl-4-methylbenzaldehyde is a bifunctional building block with significant, yet largely untapped, potential in organic synthesis. Its unique arrangement of ortho-disposed carbonyl groups provides a gateway to a diverse range of heterocyclic and polycyclic aromatic compounds. The proposed protocols for the synthesis of substituted quinolines and indenones, based on well-established chemical principles, serve as a starting point for further exploration.
For researchers in drug discovery and materials science, the ability to rapidly construct complex molecular scaffolds from readily available starting materials is of paramount importance. 2-Acetyl-4-methylbenzaldehyde represents a valuable addition to the synthetic chemist's toolbox, and it is anticipated that future research will continue to uncover new and innovative applications for this versatile compound.
V. References
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4103.
-
Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts.
-
Concerning the mechanism of the Friedländer quinoline synthesis. (2001). The Journal of Organic Chemistry, 66(10), 3459-3465.
-
Friedländer synthesis. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Synthesis of Heterocyclic Compounds from 2-Methylbenzaldehyde: Application Notes and Protocols. (n.d.). Benchchem.
-
Syntheses of derivatives of quinoline. (1904). Journal of the American Chemical Society, 26(4), 449-453.
-
Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. (2021). Communications Chemistry, 4(1), 123.
-
A Comparative Analysis of the Reactivity of 2-Methylbenzaldehyde and 4-Methylbenzaldehyde. (n.d.). Benchchem.
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S.
-
o-Acylbenzaldehydes in Organic Synthesis. (2003). Arkivoc, 2003(1), 56-68.
-
Synthesis of 2-acetyl-4-phenylquinolines (3 a-k). (n.d.). ResearchGate.
-
Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry.
-
Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (n.d.).
-
Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (2018). Organic & Biomolecular Chemistry, 16(29), 5279-5288.
-
Crossed Aldol Reaction of 2-Acetylpyridine and 4- Nitrobenzaldehyd. (n.d.). Labflow.
-
The Aldol Condensation. (n.d.). Magritek.
-
Mixed Aldol Reactions. (2023). Chemistry LibreTexts.
-
The Aldol Condensation: Synthesis of Dibenzalacetone. (n.d.).
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press.
Sources
Application Note: 2-Acetyl-4-methylbenzaldehyde as a Precursor for Heterocyclic Compounds
[1][2][3][4]
Introduction & Chemical Profile[2][5][6][7][8]
2-Acetyl-4-methylbenzaldehyde (Substituted o-acylbenzaldehyde) represents a privileged scaffold in organic synthesis due to its 1,2-dicarbonyl substitution pattern .[1][2] Unlike simple benzaldehydes, this molecule possesses two distinct electrophilic centers—a highly reactive formyl group (-CHO) and a less reactive, yet sterically defined, acetyl group (-COCH
This structural disposition allows for regioselective cyclocondensation reactions .[1][2] The presence of the methyl group at the C4 position (para to the formyl group) exerts an electron-donating inductive effect (+I), which modulates the electrophilicity of the carbonyls and enhances the solubility of the resulting heterocycles in organic solvents.
Key Chemical Properties
| Property | Description |
| IUPAC Name | 2-Acetyl-4-methylbenzaldehyde |
| Functional Class | o-Acylbenzaldehyde / Bifunctional Electrophile |
| Key Reactivity | Condensation (Aldehyde), Cyclization (Ketone), Photoenolization |
| Major Applications | Synthesis of Phthalazines, Isoquinolines, Indanones, Chiral Lactones |
| Storage | Inert atmosphere (Ar/N |
Mechanistic Pathways & Divergent Synthesis[2]
The utility of 2-acetyl-4-methylbenzaldehyde lies in its ability to serve as a "linchpin" for various fused ring systems.[1][2] The reaction pathway is dictated by the choice of nucleophile and catalyst.
Pathway A: Phthalazine Synthesis (Hydrazine Condensation)
The most direct application is the reaction with hydrazine derivatives. The hydrazine nucleophile preferentially attacks the more reactive aldehyde carbonyl first, forming a hydrazone intermediate. This is followed by an intramolecular attack on the acetyl carbonyl and subsequent dehydration to aromatize the ring.
Pathway B: Isoquinoline/Naphthalene Synthesis (Friedländer-Type)
Reaction with primary amines or active methylene compounds (in the presence of base) leads to isoquinolines or naphthalenes via aldol-type condensations.
Pathway C: Photochemical/Catalytic Cyclization
Under photochemical conditions or Rhodium (Rh) catalysis, the molecule undergoes photoenolization or hydroacylation to form indanones or chiral phthalides (lactones).
Figure 1: Divergent synthesis pathways starting from 2-acetyl-4-methylbenzaldehyde.[1][2]
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,6-Dimethylphthalazine
This protocol utilizes the high chemoselectivity of hydrazine for the 1,2-dicarbonyl system.
Reagents:
-
Hydrazine hydrate (64-80% solution, 1.2 equiv)[1]
-
Ethanol (Absolute) or Methanol
-
Catalytic Acetic Acid (Optional, for rate acceleration)
Procedure:
-
Preparation: Dissolve 2-acetyl-4-methylbenzaldehyde (e.g., 1.62 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add hydrazine hydrate (12 mmol) dropwise to the stirring solution at room temperature. Note: A slight exotherm may be observed.[1]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the aldehyde by TLC (30% EtOAc/Hexanes).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Crystallization: In many cases, the phthalazine product precipitates upon cooling. If so, filter the solid and wash with cold ethanol.
-
Extraction (if oil forms): Evaporate the solvent under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and brine. Dry over Na
SO , filter, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.
Mechanism Validation: The formation of the phthalazine ring is driven by the thermodynamic stability of the aromatic system. The 4-methyl substituent on the benzene ring remains at position 6 (or 7, depending on numbering conventions) of the phthalazine core.
Figure 2: Step-wise mechanism of Phthalazine formation.
Protocol 2: Rhodium-Catalyzed Hydroacylation (Chiral Lactone Synthesis)
This advanced protocol utilizes the aldehyde C-H bond activation to form chiral phthalides, relevant for natural product synthesis.[3]
Reagents:
-
Alkene substrate (e.g., acrylate or strained alkene, 1.1 equiv)
-
Catalyst: [Rh(cod)Cl]
(2.5 mol%) -
Ligand: Chiral Bisphosphine (e.g., (R)-DTBM-SEGPHOS, 5 mol%)[1]
-
Solvent: DCM or Toluene (Degassed)
Procedure:
-
Inert Setup: Perform all steps in a glovebox or using standard Schlenk techniques under Argon.[2]
-
Catalyst Formation: In a vial, mix [Rh(cod)Cl]
and the chiral ligand in DCM and stir for 15 mins to generate the active catalyst species. -
Reaction: Add the solution of 2-acetyl-4-methylbenzaldehyde and the alkene to the catalyst mixture.
-
Incubation: Stir at room temperature (or mild heat, 40°C) for 12–24 hours.
-
Purification: Concentrate the solvent and purify directly via silica gel chromatography.[2]
Critical Note: The ortho-acetyl group can act as a directing group or a competitive binding site.[1] The "4-methyl" group provides steric bulk that may enhance enantioselectivity by restricting rotation in the transition state.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phthalazine) | Incomplete cyclization due to steric hindrance of the acetyl group.[1][2] | Increase reflux time or add catalytic acetic acid to protonate the ketone carbonyl. |
| Side Products (Aldol) | Self-condensation of the precursor (Aldol reaction between acetyl and formyl groups of different molecules). | Use dilute conditions (0.1 M) to favor intramolecular reaction over intermolecular polymerization. |
| Oxidation | Aldehyde oxidation to carboxylic acid during storage.[1][2] | Purify precursor via rapid silica filtration before use; store under Nitrogen.[2] |
References
-
Kotali, A., et al. (2003).[2] o-Acylbenzaldehydes in organic synthesis: a brief review. Arkivoc, (i), 56-68.[2][4][5][6]
-
Klán, P., et al. (2006).[2] Photochemistry of 2-(Alkoxymethyl)-5-methylphenacyl Chloride and Benzoate. The Journal of Organic Chemistry, 71(21), 8050-8058.[7] (Describes synthesis of 2-acetyl-4-methylbenzaldehyde via photoenolization).
-
Dong, V. M., et al. (2008).[2] Activating Aldehyde C–H Bonds: Applications to Hydroacylation. Scholaris / Thesis Repository. (Details Rh-catalyzed usage of 2-acetyl-4-methylbenzaldehyde).
-
Friedländer, P. (1882).[2] Ueber o-Amidobenzaldehyd.[1][2] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. (Foundational chemistry for quinoline/isoquinoline synthesis).
Sources
- 1. 3457-45-2|4-Acetylbenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 2-Hydroxy-4-methylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Synthesis of Schiff Base Scaffolds from 2-Acetyl-4-methylbenzaldehyde
Topic: Synthesis of Schiff Base Derivatives from 2-Acetyl-4-methylbenzaldehyde Content Type: Application Note & Protocol Audience: Drug Discovery Chemists, Medicinal Chemists, and Process Development Scientists.
Executive Summary
This technical guide details the protocol for synthesizing Schiff base (azomethine) derivatives using 2-Acetyl-4-methylbenzaldehyde as the electrophilic precursor. This scaffold presents a unique synthetic opportunity due to its dual-carbonyl functionality: a highly reactive aldehyde at position C1 and a sterically hindered, less electrophilic acetyl group at position C2.
This protocol focuses on the chemoselective condensation of primary amines with the aldehyde moiety to form stable mono-Schiff bases. These derivatives are critical intermediates in the development of antimicrobial agents, antioxidant scaffolds, and transition metal ligands for catalysis.
Chemical Strategy & Mechanistic Insight
The Chemoselectivity Challenge
The precursor contains two electrophilic centers:
-
Aldehyde (-CHO): Sterically accessible and electronically deficient.
-
Ketone (-COCH₃): Sterically hindered (ortho-substituted) and electronically stabilized by the methyl donor.
Under controlled kinetic conditions (mild acid catalysis, moderate temperature), the primary amine (
Reaction Mechanism
The synthesis follows an acid-catalyzed addition-elimination pathway:
-
Nucleophilic Attack: The amine lone pair attacks the activated aldehyde carbon.
-
Proton Transfer: Formation of the carbinolamine intermediate.
-
Dehydration: Acid-assisted elimination of water to form the C=N imine bond.
Visualization: Reaction Pathway & Workflow[1]
Figure 1: Chemoselective Synthesis Pathway
Caption: Chemoselective formation of the imine bond at the aldehyde position, leaving the ortho-acetyl group unreacted.
Figure 2: Experimental Workflow
Caption: Step-by-step execution flow for reproducible synthesis and purification.
[1]
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| 2-Acetyl-4-methylbenzaldehyde | >98% Purity | Electrophilic Precursor |
| Primary Amine | >98% (e.g., Aniline, 4-aminophenol) | Nucleophile |
| Ethanol (EtOH) | Absolute (Anhydrous) | Solvent |
| Glacial Acetic Acid (AcOH) | ACS Grade | Acid Catalyst |
| Hexane / Ethyl Acetate | HPLC Grade | TLC Mobile Phase |
Standard Operating Procedure (SOP)
Step 1: Precursor Solubilization
-
Weigh 1.62 g (10 mmol) of 2-Acetyl-4-methylbenzaldehyde.
-
Transfer to a 100 mL round-bottom flask (RBF).
-
Add 20 mL of absolute ethanol . Stir magnetically at room temperature until fully dissolved.
-
Note: If solubility is poor, mild heating (40°C) is permissible.
-
Step 2: Amine Addition
-
Prepare a solution of the primary amine (10 mmol , 1:1 equivalent) in 10 mL absolute ethanol .
-
Add the amine solution dropwise to the RBF over 5–10 minutes.
-
Why? Slow addition prevents localized high concentrations that might favor side reactions (e.g., bis-imine formation if diamines are used).
-
Step 3: Catalysis & Reflux
-
Add 2–4 drops of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and a drying tube (CaCl₂).
-
Heat the mixture to reflux (~78°C ) for 3–6 hours .
-
Visual Cue: The solution often changes color (yellow/orange) indicating imine formation (conjugation extension).
-
Step 4: Reaction Monitoring (Critical Control Point)
-
Perform Thin Layer Chromatography (TLC) every hour.
-
Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).
-
Visualization: UV lamp (254 nm).
-
Endpoint: Disappearance of the aldehyde spot (typically lower R_f than the imine product).
-
Step 5: Isolation & Purification
-
Cool the reaction mixture to room temperature, then place in an ice bath (0–4°C) for 1 hour.
-
Filtration: Filter the precipitate using a Buchner funnel under vacuum.
-
Washing: Wash the solid cake with cold ethanol (2 x 5 mL) to remove unreacted amine and catalyst.
-
Recrystallization: Recrystallize from hot ethanol (or ethanol/DMSO mix if solubility is low).
-
Dry in a vacuum desiccator over silica gel.
Characterization & Expected Results
To validate the structure, compare experimental data against these expected spectral signatures.
Table 1: Key Spectral Indicators
| Technique | Functional Group | Expected Signal | Interpretation |
| FT-IR | C=N (Imine) | 1600 – 1625 cm⁻¹ | Strong, sharp band. Confirming Schiff base formation. |
| FT-IR | C=O (Ketone) | ~1680 cm⁻¹ | Retention of the acetyl group (confirms chemoselectivity). |
| FT-IR | C=O (Aldehyde) | Absent (~1700 cm⁻¹) | Disappearance confirms conversion of aldehyde. |
| ¹H-NMR | -CH=N- (Azomethine) | 8.3 – 8.8 ppm (Singlet) | Diagnostic proton for the Schiff base. |
| ¹H-NMR | -COCH₃ (Acetyl) | 2.5 – 2.6 ppm (Singlet) | Intact methyl ketone protons. |
| ¹H-NMR | Ar-CH₃ (Methyl) | 2.3 – 2.4 ppm (Singlet) | Methyl group on the ring. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is too soluble in EtOH. | 1. Concentrate the solution (rotary evaporator) to half volume.2. Add cold water dropwise to induce turbidity.3. Store at -20°C overnight. |
| Oily Product | Impurities or incomplete drying. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Low Yield | Incomplete reaction (equilibrium). | 1. Increase reflux time.2. Use a Dean-Stark trap to remove water (drives equilibrium to right). |
| Bis-imine Formation | Harsh conditions reacting ketone. | Ensure temperature does not exceed 80°C and strictly limit acid catalyst. |
Applications in Drug Development
The 2-Acetyl-4-methylbenzaldehyde scaffold is particularly valuable in medicinal chemistry for:
-
Antimicrobial Agents: The azomethine linkage mimics peptide bonds, often exhibiting bacteriostatic properties by interfering with cell wall synthesis.
-
Metal Chelation: The proximity of the imine nitrogen and the ortho-acetyl oxygen (or phenolic groups on the amine) allows for bidentate or tridentate ligand formation, crucial for metallodrugs (e.g., Copper/Zinc complexes for anticancer activity).
-
Antioxidants: Derivatives synthesized with phenolic amines (e.g., 4-aminophenol) show high radical scavenging activity due to resonance stabilization.
References
-
Schiff, H. (1864).[1][2][3][4] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen". Annalen der Chemie und Pharmacie, 131(1), 118-119.
-
Qin, W., et al. (2013). "Schiff Bases: A Short Review of their Antimicrobial Activities". International Journal of Molecular Sciences, 14(12), 2555-2576.
-
Ashraf, M. A., et al. (2011). "Synthesis, Characterization and Biological Activity of Schiff Bases". International Conference on Chemistry and Chemical Process, IPCBEE vol.10.
-
Abu-Dief, A. M., & Mohamed, I. M. (2015). "A review on versatile applications of transition metal complexes incorporating Schiff bases". Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Application Notes & Protocols: 2-Acetyl-4-methylbenzaldehyde as a Versatile Precursor for Advanced Material Synthesis
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the quest for novel materials with tailored properties, the design and selection of molecular building blocks are of paramount importance.[1] 2-Acetyl-4-methylbenzaldehyde is an intriguing, though not widely commercialized, aromatic compound featuring two distinct and highly reactive carbonyl functionalities: an aldehyde and a ketone. This unique bifunctionality presents a rich platform for a diverse range of chemical transformations, positioning it as a high-potential precursor for the synthesis of advanced polymers, photophysically active chalcones, and functional Schiff base derivatives.
The strategic placement of the acetyl (ketone) group and the formyl (aldehyde) group on the toluene scaffold allows for selective or sequential reactions. The aldehyde is generally more electrophilic and susceptible to nucleophilic attack than the ketone, enabling chemists to orchestrate synthetic pathways with a high degree of control. This guide provides an in-depth exploration of 2-Acetyl-4-methylbenzaldehyde's reactivity and offers detailed protocols for its application in synthesizing next-generation materials. We will delve into the mechanistic rationale behind key synthetic transformations, providing researchers with the foundational knowledge to innovate.
Physicochemical & Spectroscopic Data Profile
| Property | Predicted Value / Analogy | Rationale & References |
| Molecular Formula | C₁₀H₁₀O₂ | Based on chemical structure. |
| Molecular Weight | 162.19 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for aromatic aldehydes and ketones.[4][5] |
| Boiling Point | > 200 °C | Expected to be higher than 2-methylbenzaldehyde (199-200 °C) due to increased molecular weight.[2][5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (ethanol, ether, acetone). | Common for benzaldehyde derivatives.[3][6] |
| ¹H NMR | Expect distinct peaks for aldehyde proton (~9-10 ppm), aromatic protons (~7-8 ppm), acetyl protons (~2.6 ppm), and methyl protons (~2.4 ppm). | Based on standard chemical shifts for these functional groups. |
| ¹³C NMR | Expect distinct signals for aldehyde carbonyl (~190-200 ppm) and ketone carbonyl (~195-205 ppm). | Based on standard chemical shifts. |
| FT-IR (cm⁻¹) | Aldehyde C=O stretch (~1700-1715), Ketone C=O stretch (~1680-1690), Aromatic C=C stretch (~1600, ~1450). | Characteristic carbonyl and aromatic stretching frequencies. |
Core Synthetic Applications & Protocols
The dual reactivity of 2-Acetyl-4-methylbenzaldehyde opens up several strategic pathways for material synthesis. We will focus on two primary, well-established transformations: the synthesis of chalcones and Schiff bases.
Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a critical class of compounds that serve as precursors to flavonoids and exhibit a wide range of biological activities and interesting photophysical properties.[8][9] The Claisen-Schmidt condensation, an aldol condensation between a benzaldehyde and an acetophenone, is the primary method for their synthesis. 2-Acetyl-4-methylbenzaldehyde can act as either the aldehyde or the ketone component, providing two distinct routes to novel chalcone structures.
Caption: Key synthetic routes from 2-Acetyl-4-methylbenzaldehyde.
Protocol 1A: 2-Acetyl-4-methylbenzaldehyde as the Aldehyde Component
This protocol details the reaction of the aldehyde group in 2-Acetyl-4-methylbenzaldehyde with a generic acetophenone.
Causality and Experimental Rationale:
-
Catalyst: Sodium hydroxide (NaOH) is a strong base that deprotonates the α-carbon of the acetophenone, generating a reactive enolate nucleophile. This is the cornerstone of the base-catalyzed aldol condensation.[10]
-
Solvent: Ethanol is an ideal solvent as it readily dissolves both the reactants and the catalyst, facilitating a homogeneous reaction mixture.
-
Temperature: The reaction is initiated at room temperature or slightly chilled to control the initial exothermic reaction rate and prevent unwanted side reactions.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the desired acetophenone derivative and 10 mmol (1.62 g) of 2-Acetyl-4-methylbenzaldehyde in 30 mL of 95% ethanol. Stir until a clear solution is formed.
-
Catalyst Addition: While stirring, slowly add 5 mL of a 10% aqueous NaOH solution dropwise to the flask. A color change and increase in turbidity are typically observed as the reaction begins.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3).[10]
-
Workup and Isolation: Once the reaction is complete, pour the mixture into 100 mL of cold deionized water. If a precipitate forms, acidify the solution to pH ~5-6 with dilute HCl to neutralize any remaining NaOH.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The crude chalcone can be purified by recrystallization from hot ethanol to yield the final product.[11]
-
Characterization: Confirm the structure of the synthesized chalcone using FT-IR (disappearance of aldehyde C-H stretch, appearance of α,β-unsaturated ketone), ¹H NMR, and Mass Spectrometry.
Application 2: Synthesis of Schiff Bases (Imines)
Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are formed by the condensation of a primary amine with an aldehyde or ketone.[12][13] They are crucial as ligands in coordination chemistry and have applications in catalysis and as intermediates for synthesizing bioactive molecules.[12][14][15] The higher reactivity of the aldehyde group in 2-Acetyl-4-methylbenzaldehyde allows for its selective conversion to a Schiff base.
Caption: General workflow for Schiff base synthesis.
Protocol 2A: Selective Synthesis of a Schiff Base
Causality and Experimental Rationale:
-
Catalyst: A few drops of a weak acid like glacial acetic acid are used to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[12][16]
-
Solvent & Reflux: Ethanol is a common solvent. Heating the reaction to reflux provides the necessary activation energy for the dehydration step (elimination of water) to form the stable imine C=N double bond.[16]
Step-by-Step Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (1.62 g) of 2-Acetyl-4-methylbenzaldehyde in 20 mL of absolute ethanol.
-
Amine Addition: To this solution, add an equimolar amount (10 mmol) of the desired primary amine (e.g., aniline or a substituted derivative).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain it for 2-4 hours. The formation of the product is often indicated by a color change. Monitor the reaction by TLC.[16]
-
Isolation and Purification: After the reaction is complete, allow the flask to cool to room temperature. The Schiff base product will often crystallize out of the solution. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Characterization: Dry the product and characterize it by FT-IR (disappearance of N-H and aldehyde C=O stretches, appearance of C=N stretch around 1620-1640 cm⁻¹) and ¹H NMR (appearance of the characteristic azomethine proton signal, -CH=N-, typically between 8-9 ppm).
Conceptual Application 3: A Building Block for Novel Polymers
The presence of two distinct carbonyl groups makes 2-Acetyl-4-methylbenzaldehyde a prime candidate for creating complex polymer architectures.[17] For instance, it could be used in multi-component reactions like the Biginelli reaction to form dihydropyrimidinone-containing polymers, or it could undergo reductive amination at both sites to create complex polyamines.[18] This bifunctionality allows it to act as a cross-linking agent or as a monomer in step-growth polymerization, leading to materials with high thermal stability and unique chemical properties.[19]
Conclusion and Future Outlook
2-Acetyl-4-methylbenzaldehyde represents a molecular scaffold with significant, yet largely untapped, potential. Its dual carbonyl functionality provides chemists and material scientists with a versatile tool for creating a diverse array of materials. The protocols outlined here for chalcone and Schiff base synthesis provide reliable and well-understood pathways to generate functional molecules. These products can be further utilized as monomers for polymerization, ligands for metal-organic frameworks, or as biologically active agents. Future research should focus on exploring the sequential and selective reactivity of its two carbonyl groups to build highly complex and functional macromolecular structures.
References
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. PubMed Central. [Link]
-
Synthesis and evaluation of chalcone derivatives for its alpha-amylase inhibitory activity. TSI Journals. [Link]
-
2-Methylbenzaldehyde (CAS 529-20-4) | Versatile Intermediate for Fine Chemical Synthesis. Fisher Scientific. [Link]
-
Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. Central Asian Journal of Medical and Natural Science. [Link]
- A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
-
Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. Indonesian Journal of Fundamental and Applied Chemistry. [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. [Link]
-
SYNTHESIS OF CHALCONES. JETIR. [Link]
-
Synthesis of 2-hydroxy-4-methylbenzaldehyde. PrepChem.com. [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Al-Mustansiriyah Journal of Science. [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]
-
4-Methylbenzaldehyde. PubChem. [Link]
-
2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents. MDPI. [Link]
-
Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. PubMed Central. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
-
Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes. Middle East Research Journal of Engineering and Technology. [Link]
-
2-Methylbenzaldehyde. AA Blocks. [Link]
-
Synthesis of Aldehyde Chalcones (4a-j) Using BF3-Et2O. ResearchGate. [Link]
-
Photophysical properties of materials for high-speed photodetection. University of Toronto. [Link]
-
2-Hydroxy-4-methylbenzaldehyde. PubChem. [Link]
-
Photophysical properties of materials for high-speed photodetection. ResearchGate. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]
-
The Building Blocks of Polymers: Understanding Their Composition. Oreate AI Blog. [Link]
-
Concepts for the incorporation of inorganic building blocks into organic polymers on a nanoscale. ScienceDirect. [Link]
-
Molecular building blocks and development strategies for molecular nanotechnology. IOPscience. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-industry.com [alfa-industry.com]
- 3. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. guidechem.com [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aablocks.com [aablocks.com]
- 8. 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jetir.org [jetir.org]
- 11. rsc.org [rsc.org]
- 12. jetir.org [jetir.org]
- 13. byjus.com [byjus.com]
- 14. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijmcmed.org [ijmcmed.org]
- 16. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 17. The Building Blocks of Polymers: Understanding Their Composition - Oreate AI Blog [oreateai.com]
- 18. cajmns.casjournal.org [cajmns.casjournal.org]
- 19. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Precision Derivatization of 2-Acetyl-4-methylbenzaldehyde: Strategies for Bioanalysis and Assay Development
Executive Summary
This guide details the derivatization protocols for 2-Acetyl-4-methylbenzaldehyde (AMB) , a versatile dual-carbonyl scaffold used in drug discovery and biological screening. Unlike simple benzaldehydes, AMB possesses both a reactive aldehyde and a sterically hindered ketone (acetyl group) in the ortho position. This unique structural feature allows for chemoselective derivatization :
-
Kinetic Control: Selective labeling of the aldehyde for HPLC quantification in biological fluids.
-
Thermodynamic Control: Dual-carbonyl cyclization with hydrazines to generate bioactive phthalazine scaffolds (e.g., for EGFR/VEGFR inhibition assays).
This document provides validated protocols for analytical labeling (HPLC-UV/Fluorescence) and synthetic conversion into bioactive heterocycles, supported by mechanistic insights.
Chemical Logic & Reaction Pathways
The reactivity of AMB is defined by the electrophilicity difference between the aldehyde (C1) and the ketone (C2).
-
Aldehyde (-CHO): Highly electrophilic, sterically accessible. Reacts rapidly with amines/hydrazines at low temperatures.
-
Ketone (-COCH₃): Less electrophilic, sterically hindered. Requires elevated temperatures or acid catalysis to react.
-
The "Phthalazine Trap": In the presence of hydrazine and heat, the initial hydrazone intermediate undergoes rapid intramolecular cyclization with the ketone to form a stable phthalazine ring.
Figure 1: Derivatization Decision Tree
Caption: Chemoselective pathways for AMB. Path A favors aldehyde labeling for analysis; Path B favors cyclization for drug scaffold synthesis.
Protocol A: Analytical Derivatization (HPLC Quantification)
Objective: Quantify AMB in biological matrices (plasma/media) using 2,4-Dinitrophenylhydrazine (DNPH). Mechanism: Acid-catalyzed condensation of DNPH with the aldehyde group. The reaction is quenched before the ketone reacts significantly to prevent peak broadening or splitting.
Materials
-
Reagent: 10 mM DNPH in Acetonitrile (ACN) with 0.1% H₃PO₄.
-
Mobile Phase: ACN / Water (60:40 v/v).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
Step-by-Step Procedure
-
Sample Prep: Mix 100 µL of biological sample (plasma/supernatant) with 100 µL of DNPH Reagent .
-
Incubation: Vortex and incubate at 25°C for 20 minutes .
-
Critical Note: Do not heat. Heating >40°C triggers reaction with the acetyl group, creating a mixture of mono- and di-hydrazones.
-
-
Quenching: Add 50 µL of 1 M NaOH (or Acetone) to consume excess DNPH and stop the reaction.
-
Extraction (Optional but Recommended): Extract with 500 µL Ethyl Acetate if the matrix is complex (e.g., whole blood). Evaporate and reconstitute in Mobile Phase.
-
Analysis: Inject 10 µL into HPLC. Detection at 360 nm .
Validation Parameters (Expected)
| Parameter | Value / Observation |
| Retention Time | ~4.5 min (Mono-hydrazone) |
| Linearity | 0.1 µM – 100 µM (R² > 0.99) |
| Limit of Detection | ~50 nM (UV detection) |
| Interference | Ketones (Acetone, Pyruvate) react slower; resolved by RT. |
Protocol B: Bioactive Scaffold Synthesis (Phthalazines)
Objective: Convert AMB into a 1-methylphthalazine derivative for antimicrobial or anticancer screening (EGFR inhibition). Mechanism: The hydrazine attacks the aldehyde first (imine formation), followed by intramolecular attack on the acetyl ketone, eliminating water to aromatize into the phthalazine ring.
Materials
-
Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O) or Substituted Hydrazines (e.g., Phenylhydrazine).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (cat.).
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 mmol (162 mg) of 2-Acetyl-4-methylbenzaldehyde in 5 mL of Ethanol.
-
Addition: Add 1.2 mmol of Hydrazine Hydrate dropwise.
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (Rf ~0.6) will disappear; a lower Rf fluorescent spot (Phthalazine) will appear.
-
-
Isolation: Cool to room temperature. The phthalazine derivative often precipitates as yellow/white crystals.
-
If no precipitate: Evaporate solvent to 50% volume and cool on ice.
-
-
Purification: Recrystallize from hot Ethanol.
Bioassay Suitability
The resulting 1,6-dimethylphthalazine (or 1,7-isomer depending on numbering convention) is a "privileged scaffold."
-
Antimicrobial Screen: Dissolve in DMSO (1 mg/mL) and screen against S. aureus and E. coli (MIC determination).
-
Target: Phthalazines are known inhibitors of PDE5 and Tyrosine Kinases (VEGFR/EGFR).
Biological Assay Context: Why This Molecule?
Antimicrobial Schiff Bases
Reacting AMB with primary amines (instead of hydrazines) yields Schiff bases . These are lipophilic and can penetrate bacterial cell walls, chelating essential metal ions (Fe²⁺, Zn²⁺) within the pathogen.
-
Protocol Modification: Replace Hydrazine in Protocol B with an amine (e.g., 4-aminophenol). Reflux for 1 hour.
Visualizing the Bioactive Transformation
The following diagram illustrates the transformation from the raw AMB scaffold to potential drug candidates.
Caption: Divergent synthesis of bioactive candidates from AMB.
References
-
Analytical Derivatization (HPLC)
-
Phthalazine Synthesis (Scaffold)
-
Biological Activity (Schiff Bases)
-
Phthalazines as Anticancer Agents
-
El-Azab, A. S., et al. "Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis." Scientific Reports, 2023. Link
- Context: Highlights the medicinal chemistry value of the phthalazine scaffold derived
-
-
General Reactivity
Sources
"synthesis of chalcones using 2-Acetyl-4-methylbenzaldehyde"
Executive Summary & Chemical Strategy
This application note details the protocol for synthesizing chalcones (1,3-diaryl-2-propen-1-ones) utilizing 2-Acetyl-4-methylbenzaldehyde as the electrophilic component.
The Core Challenge: Unlike standard benzaldehydes, 2-Acetyl-4-methylbenzaldehyde is a bifunctional substrate .[1] It possesses both a reactive formyl group (aldehyde) and an acetyl group (ketone) in the ortho position. This creates two critical competing pathways:
-
Intermolecular Claisen-Schmidt Condensation (Desired): Reaction with an external acetophenone to form the chalcone.
-
Intramolecular Aldol Condensation (Undesired): The internal acetyl enolate attacks the aldehyde, leading to cyclization (forming 2-methyl-1-indanone derivatives or naphthalenes).
Strategic Solution: To favor the desired chalcone, this protocol utilizes a kinetic control strategy . We employ a specific addition sequence where the external nucleophile (acetophenone enolate) is pre-formed to immediately intercept the aldehyde functionality of the 2-Acetyl-4-methylbenzaldehyde upon addition, outcompeting the slower intramolecular cyclization.
Mechanistic Pathways & Chemoselectivity[1]
Understanding the equilibrium of the starting material is vital for yield optimization. 2-Acetylbenzaldehydes often exist in equilibrium with their cyclic lactol form (1-hydroxy-1,3-dihydroisobenzofuran). The base catalyst serves two roles: opening the lactol ring to reveal the free aldehyde and generating the enolate of the external acetophenone.
Pathway Visualization (Graphviz)
Figure 1: Reaction landscape showing the competition between intermolecular chalcone formation and intramolecular cyclization.
Experimental Protocol
Reagents:
-
Substrate: 2-Acetyl-4-methylbenzaldehyde (1.0 equiv)
-
Nucleophile: Substituted Acetophenone (e.g., 4-Methoxyacetophenone) (1.1 equiv)
-
Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.5 equiv)
-
Solvent: Ethanol (95%) or Methanol (Anhydrous)
Step-by-Step Methodology
Phase 1: Enolate Generation (Pre-activation)
-
Dissolve 1.1 equivalents of the chosen Acetophenone in Ethanol (5 mL per mmol).
-
Add 1.5 equivalents of NaOH (dissolved in a minimum amount of water, e.g., 0.5 mL).
-
Stir vigorously at 0–5°C (Ice bath) for 15 minutes.
-
Why? This ensures a high concentration of the external enolate is ready before the bifunctional aldehyde is introduced.
-
Phase 2: Controlled Addition (The Critical Step) 4. Dissolve 1.0 equivalent of 2-Acetyl-4-methylbenzaldehyde in a minimal volume of Ethanol.[1] 5. Add this solution dropwise to the cold enolate mixture over 10–15 minutes.
- Technical Note: Do not dump the aldehyde in all at once. Slow addition keeps the aldehyde concentration low relative to the enolate, suppressing self-condensation.
Phase 3: Reaction & Monitoring 6. Allow the reaction to stir at 0°C for 1 hour , then slowly warm to room temperature (25°C) . 7. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1]
- Target Spot: Chalcones are typically yellow/orange and UV active.[1]
- Side Product: Indanone derivatives are often colorless or pale yellow with different Rf values.[1]
- Stir for 4–12 hours until the aldehyde is consumed.
Phase 4: Workup & Purification 9. Precipitation: Pour the reaction mixture into crushed ice (approx. 5x reaction volume) containing dilute HCl (to neutralize excess base). 10. Filtration: If a solid precipitates, filter and wash with cold water and cold ethanol (10 mL).[1] 11. Extraction (if oil forms): Extract with Dichloromethane (DCM) (3 x 20 mL). Wash organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate.[1] 12. Recrystallization: Recrystallize solids from hot Ethanol.
Data Analysis & Characterization
The following table summarizes expected spectroscopic signals to validate the structure and rule out cyclization.
| Feature | Target Chalcone (Open Chain) | Side Product (Cyclized Indanone) |
| Appearance | Yellow/Orange Solid | Pale/Colorless Solid or Oil |
| ¹H NMR (Alkene) | Doublet (J = 15–16 Hz) at δ 7.4–7.8 ppm (Trans-alkene) | Absent (No trans-alkene protons) |
| ¹H NMR (Methyl) | Singlet at δ ~2.3–2.4 ppm (Ar-CH₃) | Singlet, but chemical shift may vary |
| ¹H NMR (Acetyl) | Singlet at δ ~2.5–2.6 ppm (Ar-COCH₃) | Modified (part of ring or enolized) |
| IR (Carbonyl) | ~1660 cm⁻¹ (Enone, conjugated) | ~1700 cm⁻¹ (Cyclic ketone) |
Experimental Workflow Diagram
Figure 2: Step-by-step synthesis workflow emphasizing the "Pre-activation" strategy.
References
-
Claisen-Schmidt Condensation Mechanisms
-
Reactivity of Ortho-Substituted Benzaldehydes
- Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- Source: ACS Omega (2022).
-
URL:[Link]
-
Lactol Equilibrium in 2-Acylbenzaldehydes
-
General Chalcone Synthesis Protocols
Sources
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Acetyl-4-methylbenzaldehyde
Welcome to the technical support center for the purification of crude 2-Acetyl-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Understanding the Molecule and Potential Impurities
2-Acetyl-4-methylbenzaldehyde is an aromatic ketone and aldehyde, a substitution pattern that presents unique purification challenges. A common synthetic route to this molecule is the Friedel-Crafts acylation of p-xylene. This reaction, while effective, can lead to several impurities that must be removed to obtain a product of high purity.
Common Impurities:
-
Starting Materials: Unreacted p-xylene and acetyl chloride.
-
Isomeric Products: Friedel-Crafts reactions on substituted benzenes can sometimes yield isomeric products. In the case of p-xylene, acylation can potentially occur at different positions, although the 2-position is sterically hindered.
-
Di-acylated Products: Over-acylation can lead to the formation of di-acetylated p-xylene.
-
By-products from Side Reactions: Aldehydes are susceptible to oxidation, which can lead to the corresponding carboxylic acid (2-acetyl-4-methylbenzoic acid).
Understanding these potential impurities is the first step in designing an effective purification strategy. The choice of purification method will depend on the physical properties of 2-Acetyl-4-methylbenzaldehyde and the nature of the impurities present.
Physical Properties
While specific experimental data for 2-Acetyl-4-methylbenzaldehyde is not widely available in the literature, we can estimate its properties based on its isomer, 4-methylbenzaldehyde (p-tolualdehyde).
| Property | Estimated Value for 2-Acetyl-4-methylbenzaldehyde | Data for 4-Methylbenzaldehyde (p-tolualdehyde) |
| Appearance | Tan to white solid | Colorless liquid[1] |
| Melting Point | Likely a low-melting solid | -6 °C[1][2] |
| Boiling Point | Expected to be > 205 °C | 204-205 °C[1][2] |
The description of 2-Acetyl-4-methylbenzaldehyde as a solid by suppliers suggests that recrystallization is a primary purification method.[1] Its presumed high boiling point also makes vacuum distillation a viable option, particularly for removing more volatile impurities.
Purification Strategy Decision Workflow
The following diagram outlines a decision-making process for selecting the most appropriate purification method for your crude 2-Acetyl-4-methylbenzaldehyde.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides and FAQs
This section is formatted as a series of questions you might encounter during your experiments, followed by detailed, experience-driven answers.
Recrystallization
Question 1: My crude 2-Acetyl-4-methylbenzaldehyde is an oil, not a solid. Can I still use recrystallization?
Answer: Oiling out is a common problem in recrystallization, especially when the melting point of the compound is low or when significant impurities are present. Here’s a systematic approach to troubleshoot this issue:
-
Confirm the Identity and Approximate Purity: Before proceeding, it's crucial to confirm that your oily product is indeed the target compound. Run a quick NMR or GC-MS to check for the presence of 2-Acetyl-4-methylbenzaldehyde and to get an idea of the impurity profile. High levels of solvent or low-melting impurities can depress the melting point.
-
Solvent Selection is Key: The choice of solvent is critical. You need a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Single Solvent: Start by testing single solvents. Based on the structure (aromatic ketone and aldehyde), good starting points are alcohols (ethanol, isopropanol) or hydrocarbon/ether mixtures.
-
Mixed Solvent System: If a single solvent doesn't work, a two-solvent system is often effective. Dissolve the crude oil in a small amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or pentane) at an elevated temperature until you see persistent cloudiness. Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.
-
-
Optimize Cooling: Rapid cooling often promotes oiling out.
-
Allow the flask to cool to room temperature undisturbed.
-
Once at room temperature, transfer the flask to an ice bath.
-
If it still oils out, try a slower cooling rate. You can insulate the flask to slow down the cooling process.
-
-
Scratching and Seeding:
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
If you have a small amount of pure solid, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.
-
Question 2: I'm getting a very low yield after recrystallization. What can I do to improve it?
Answer: Low yield is a frequent issue in recrystallization. Here are the most common causes and their solutions:
-
Using Too Much Solvent: The most common mistake is adding too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point.
-
Protocol: Add the solvent in small portions to the solid while heating and stirring. Stop adding solvent as soon as all the solid has dissolved.
-
Recovery: If you've added too much solvent, you can evaporate some of it to re-concentrate the solution.
-
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant amount of product.
-
Solution: Use a stemless funnel and preheat it with hot solvent before filtering your solution. Keep the solution at or near its boiling point during filtration.
-
-
Incomplete Crystallization: The compound may be more soluble in the cold solvent than anticipated.
-
Solution: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. You can also try cooling to even lower temperatures if your solvent allows.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Question 3: My recrystallized product still shows impurities in the NMR/GC-MS. Why?
Answer: This indicates that the chosen recrystallization solvent is not effectively separating the impurities.
-
Insoluble Impurities: If the impurities are insoluble in the hot recrystallization solvent, they should be removed by hot filtration. If you skipped this step, these impurities will be present in your final product.
-
Soluble Impurities: If the impurities have similar solubility profiles to your product in the chosen solvent, they will co-crystallize.
-
Solution: You will need to experiment with different solvent systems. Try a solvent with a different polarity. A good rule of thumb is "like dissolves like." If your impurities are more non-polar than your product, a more polar solvent might leave them behind in the mother liquor.
-
-
Multiple Recrystallizations: Sometimes, a single recrystallization is not enough to achieve high purity. A second recrystallization may be necessary.
Column Chromatography
Question 1: I'm not getting good separation of my product from an impurity with a similar Rf value on TLC. What can I do?
Answer: Separating compounds with similar Rf values requires careful optimization of your chromatographic conditions.
-
Solvent System (Mobile Phase): This is the most critical parameter.
-
Fine-tune the Polarity: If your compounds are running too fast (high Rf), decrease the polarity of the mobile phase. If they are stuck on the baseline (low Rf), increase the polarity. For aromatic ketones and aldehydes, mixtures of hexane and ethyl acetate are a good starting point. Try varying the ratio in small increments (e.g., from 9:1 to 8:1 hexane:ethyl acetate).
-
Try Different Solvents: Sometimes, changing the solvent system entirely can improve selectivity. For example, replacing ethyl acetate with dichloromethane or a mixture of toluene and acetone might alter the interactions with the stationary phase and improve separation.
-
-
Stationary Phase:
-
Silica Gel vs. Alumina: Silica gel is acidic and is the most common stationary phase. However, if your compound is acid-sensitive, it may degrade on the column. In such cases, neutral or basic alumina can be a better choice.
-
Particle Size: Using silica gel with a smaller particle size can improve resolution, but it will also increase the back pressure.
-
-
Column Packing and Loading:
-
A well-packed column is essential for good separation. Ensure there are no air bubbles or cracks in the stationary phase.
-
Load your sample in the smallest possible volume of solvent. A broad initial band will lead to broad, overlapping peaks.
-
Question 2: My product is smearing/tailing on the column. How can I get sharper peaks?
Answer: Peak tailing can be caused by several factors:
-
Overloading: You may be loading too much sample onto the column. Try reducing the amount of crude material.
-
Strong Interactions with the Stationary Phase: The aldehyde and ketone functionalities can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution: Adding a small amount of a polar modifier to your eluent, such as a few drops of triethylamine or acetic acid (depending on the nature of your compound), can help to block these active sites and improve peak shape.
-
-
Inappropriate Solvent for Sample Loading: If you dissolve your sample in a solvent that is much more polar than your mobile phase, it can cause band broadening and tailing.
-
Solution: Dissolve your sample in the mobile phase itself, or a solvent with a similar or lower polarity.
-
Vacuum Distillation
Question 1: At what temperature and pressure should I distill my 2-Acetyl-4-methylbenzaldehyde?
-
Estimating the Boiling Point under Vacuum: A general rule of thumb is that for every halving of the pressure, the boiling point drops by about 10-15 °C. A nomograph can be used for a more accurate estimation.
-
Starting Conditions: A good starting point would be a pressure of 10-20 mmHg. At this pressure, the boiling point would be significantly lower, likely in the range of 100-140 °C.
-
Procedure:
-
Set up a vacuum distillation apparatus with a short path distillation head to minimize product loss.
-
Use a magnetic stirrer to ensure smooth boiling.
-
Slowly and carefully apply the vacuum.
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills over at a constant temperature.
-
Question 2: My product seems to be decomposing during distillation, even under vacuum. What's happening?
Answer: Decomposition during distillation can be due to several factors:
-
Temperature is Still Too High: Even under vacuum, the temperature might be too high for your compound's stability. Try distilling at a lower pressure (higher vacuum) to further reduce the boiling point.
-
Presence of Acidic or Basic Impurities: These can catalyze decomposition at high temperatures.
-
Solution: Consider a pre-purification step, such as a wash with a dilute sodium bicarbonate solution to remove any acidic impurities (like the corresponding carboxylic acid) before distillation.
-
-
Air Leaks: The presence of oxygen at high temperatures can lead to oxidation. Ensure all your joints are well-sealed.
Purity Analysis
After purification, it is essential to assess the purity of your 2-Acetyl-4-methylbenzaldehyde. The following techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both qualitative and quantitative analysis. It will allow you to identify any remaining impurities and determine the percentage purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your product and for detecting any impurities that have distinct signals.
References
-
ChemSynthesis. (2025). 4-methylbenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Methylbenzaldehyde. Retrieved from [Link]
Sources
Technical Support: Optimization of 2-Acetyl-4-methylbenzaldehyde Synthesis
This guide is structured as a Technical Support Center resource. It prioritizes the "Gold Standard" laboratory synthesis (Lithium-Halogen Exchange) for yield and purity, while addressing common pitfalls in alternative routes.
Ticket ID: #SYN-2A4MB-OPT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Route Selection
Users frequently encounter low yields ( < 40%) and difficult purification when synthesizing 2-Acetyl-4-methylbenzaldehyde due to regioselectivity issues.
The core challenge is the competing directing effects on the benzene ring. Standard electrophilic aromatic substitution (EAS) methods (like Vilsmeier-Haack on 3-methylacetophenone) often yield inseparable mixtures of isomers.
Our Recommended Protocol (The "Gold Standard"): To maximize yield (> 75%) and purity, we recommend the Lithium-Halogen Exchange Route starting from 2-bromo-4-methylbenzaldehyde. This method bypasses the regioselectivity "dice roll" by using a pre-functionalized precursor.
Experimental Protocol: The "Protected Lithiation" Route
Use this protocol for high-value pharmaceutical intermediates where isomer purity is critical.
Phase 1: Protection (Acetal Formation)
Objective: Mask the aldehyde to prevent self-reaction during lithiation.
-
Setup: 3-neck RBF equipped with a Dean-Stark trap and reflux condenser.
-
Reagents:
-
2-Bromo-4-methylbenzaldehyde (1.0 eq)
-
Ethylene Glycol (1.5 eq)
-
p-Toluenesulfonic acid (pTSA) (0.05 eq)
-
Solvent: Toluene (0.5 M concentration)
-
-
Procedure: Reflux until water collection ceases (~3-4 hours).
-
Workup: Wash with saturated NaHCO₃. Dry organic layer (Na₂SO₄).[1] Evaporate.
-
Checkpoint: Product should be a clear oil/solid (The Dioxolane). Yield > 95%.
-
Phase 2: Lithiation & Acylation (The Critical Step)
Objective: Swap the Bromine for an Acetyl group.
-
Setup: Flame-dried glassware, Argon atmosphere. Strict moisture control is required.
-
Solvent: Anhydrous THF (0.2 M).
-
Cooling: Cool the dioxolane solution to -78°C (Dry ice/Acetone).
-
Lithiation: Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.
-
Technical Note: Maintain temp < -70°C to prevent benzylic deprotonation of the 4-methyl group.
-
Stir: 30 mins at -78°C.
-
-
Acylation: Add N-Methoxy-N-methylacetamide (Weinreb Amide) (1.2 eq) or freshly distilled Acetic Anhydride (1.5 eq) dropwise.
-
Why Weinreb? It prevents "over-addition" (formation of tertiary alcohols).
-
-
Warming: Allow to warm to 0°C over 2 hours.
Phase 3: Deprotection & Hydrolysis
-
Quench: Add 1M HCl (aq) to the reaction mixture.
-
Stir: Vigorously at Room Temp for 2 hours (cleaves the acetal).
-
Extraction: Extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Visualizing the Pathway (Logic Flow)
The following diagram illustrates the decision logic and chemical pathway, highlighting the critical control points (CCPs).
Caption: Figure 1. Optimized Lithium-Halogen Exchange pathway showing Critical Control Points (Red) to avoid yield loss.
Troubleshooting Guide (FAQ)
Issue 1: "I see a significant amount of starting material (de-brominated) after workup."
Diagnosis: The lithiation occurred (Li replaced Br), but the acylation failed, and the intermediate was protonated during the quench. Solution:
-
Moisture Check: The acetylating reagent (Acetic Anhydride) may be hydrolyzed. Distill it before use.
-
Reagent Choice: Switch to N-Methoxy-N-methylacetamide (Weinreb amide). It is more stable and forms a stable chelated intermediate that resists side reactions [1].
Issue 2: "My yield is low, and I see complex polymeric byproducts."
Diagnosis: Benzylic deprotonation. The 4-methyl group is acidic. If the temperature rises above -60°C, n-BuLi will deprotonate the methyl group instead of exchanging the bromine. Solution:
-
Strict Temp Control: Keep the reaction at -78°C during n-BuLi addition and for 30 mins post-addition.
-
Faster Exchange: Consider using t-BuLi (2.0 eq) at -78°C if n-BuLi is sluggish, though n-BuLi is usually sufficient for aryl bromides.
Issue 3: "Can I just use the Vilsmeier-Haack reaction on 3-methylacetophenone?"
Analysis: You can, but yield will suffer due to isomers.
-
Mechanism: The formyl group (-CHO) adds to the aromatic ring.
-
Directing Effects: The 3-methyl group directs ortho/para (positions 2, 4, 6). The 1-acetyl group directs meta (position 5).
-
Result: The major product is often 4-acetyl-2-methylbenzaldehyde (substitution at C6, para to methyl), not your target. Separation requires difficult fractional crystallization. We do not recommend this route for high purity needs.
Data & Stoichiometry Table
| Reagent | Role | Equivalents | Critical Parameter |
| 2-Bromo-4-methylbenzaldehyde | Substrate | 1.0 | Purity >98% |
| Ethylene Glycol | Protecting Group | 1.5 - 2.0 | Remove water (Dean-Stark) |
| n-Butyllithium | Lithiating Agent | 1.05 - 1.1 | Titrate before use. Add at -78°C. |
| Weinreb Amide | Electrophile | 1.2 | Dissolve in THF before addition. |
| 1M HCl | Quench/Deprotect | Excess | Monitor pH < 2 for hydrolysis. |
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents: Bearing electrophilic groups. Accounts of Chemical Research, 15(10), 300-305.
-
Comins, D. L., & Brown, J. D. (1984). Ortho-substitution of m-anisaldehyde via alpha-amino alkoxide directed lithiation. The Journal of Organic Chemistry. (Demonstrates lithiation principles).
Sources
Technical Support Center: Improving the Solubility of 2-Acetyl-4-methylbenzaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to address solubility challenges encountered when using 2-Acetyl-4-methylbenzaldehyde in chemical reactions. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of 2-Acetyl-4-methylbenzaldehyde?
A: 2-Acetyl-4-methylbenzaldehyde is an aromatic aldehyde. Based on its molecular structure and the properties of similar compounds like 2-methylbenzaldehyde and 4-methylbenzaldehyde, it is expected to have limited solubility in water and other polar protic solvents.[1][2][3] Its non-polar aromatic ring and acetyl group contribute to a hydrophobic character, making it "sparingly soluble" or "slightly soluble" in aqueous media.[4][5] Conversely, it is readily soluble in a wide range of organic solvents such as ethanol, ether, acetone, chloroform, and methanol.[1][2][3][4][5]
Q2: Why is the solubility of this compound often a challenge in reactions?
A: The primary challenge arises from the compound's molecular structure. The benzene ring is inherently hydrophobic (water-repelling), which is the dominant feature influencing its solubility. While the aldehyde and acetyl functional groups are polar and can engage in some hydrogen bonding, their influence is often insufficient to overcome the hydrophobicity of the large aromatic core, leading to poor dissolution in aqueous systems. In a reaction, if a co-reactant or catalyst is water-soluble, the reaction becomes heterogeneous (multi-phase), which can severely limit the reaction rate and overall yield due to the low concentration of the aldehyde in the aqueous phase.
Q3: What are the main strategies I can use to improve the solubility of 2-Acetyl-4-methylbenzaldehyde?
A: There are several effective strategies, which can be broadly categorized as follows:
-
Chemical Modification of the Solvent System: This involves using co-solvents, surfactants, or complexing agents to alter the properties of the bulk solvent to better accommodate the solute.[6]
-
Physical Methods: This approach uses external energy, such as heat or sonication, to increase the rate and extent of dissolution.[7][8]
-
Interfacial Catalysis: For two-phase systems, phase transfer catalysis can be used to transport reactants across the phase boundary, bypassing the need for high solubility in one of the phases.[9]
Each of these strategies has specific advantages and is suited for different reaction conditions. The following troubleshooting guide provides detailed protocols and explanations for each.
Troubleshooting Guide: Overcoming Solubility Issues in Your Reaction
Problem 1: My reaction is slow, incomplete, or fails to initiate. I suspect the poor solubility of 2-Acetyl-4-methylbenzaldehyde is the cause.
This is the most common manifestation of a solubility problem. When the aldehyde is not fully dissolved, its effective concentration in the solution is very low, leading to poor kinetics.
Solution A: Implement a Co-Solvent System
-
Causality & Expertise: A co-solvent is a water-miscible organic solvent that, when added to water, modifies the polarity of the bulk solvent system.[10] By reducing the overall polarity of the solvent, a co-solvent system can more effectively solvate the hydrophobic 2-Acetyl-4-methylbenzaldehyde, leading to a significant increase in its concentration.[11][12] This is often the simplest and most direct method to achieve a homogeneous reaction medium.
-
Data for Decision Making: Common Co-Solvents
| Co-Solvent | Abbreviation | Properties & Considerations |
| Dimethyl Sulfoxide | DMSO | Highly polar aprotic; dissolves a wide range of compounds. Can be difficult to remove. |
| Dimethylformamide | DMF | Polar aprotic; good solvent for many organic reactions. Can decompose at high temperatures. |
| Acetonitrile | ACN | Polar aprotic; common in chromatography and synthesis. Can be reactive under certain conditions.[13] |
| Tetrahydrofuran | THF | Less polar than other co-solvents; good for organometallic reactions. Can form peroxides. |
| Ethanol / Methanol | EtOH / MeOH | Protic solvents; readily available and easy to remove. Can participate in some reactions (e.g., as a nucleophile).[13] |
| Polyethylene Glycol | PEG | Low-molecular-weight PEGs (e.g., PEG 400) are water-miscible and have low toxicity.[10] |
-
Experimental Protocol: Co-Solvent Screening
-
Setup: In separate vials, add a known amount of 2-Acetyl-4-methylbenzaldehyde (e.g., 10 mg).
-
Initial Solvent: Add the primary solvent (e.g., water or buffer, 1 mL). The compound should not fully dissolve.
-
Titration: Add a selected co-solvent dropwise (e.g., in 50 µL increments) while stirring or vortexing.
-
Observation: Record the volume of co-solvent required to achieve complete dissolution. The co-solvent that dissolves the compound in the smallest volume percentage is often the most effective.
-
Validation: Before scaling up, run a control reaction in the chosen co-solvent system without your primary reactant to ensure the solvent does not interfere with the reaction or degrade your starting material.
-
-
Workflow Visualization
Caption: Co-solvent screening workflow.
Solution B: Increase Reaction Temperature
-
Causality & Expertise: For most solids dissolving in a liquid, the process is endothermic, meaning it requires energy to break the crystal lattice of the solid.[8] According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.
-
Experimental Protocol: Temperature Optimization
-
Solubility Test: Prepare a saturated solution of 2-Acetyl-4-methylbenzaldehyde in your chosen solvent system at room temperature.
-
Heating: Gradually increase the temperature of the solution (e.g., in 10 °C increments) with stirring.
-
Observation: Note the temperature at which all solid dissolves. This gives you an idea of the required temperature for solubilization.
-
Reaction Test: Set up your reaction at several temperatures (e.g., room temperature, 40 °C, 60 °C) and monitor the reaction progress (e.g., by TLC or LC-MS).
-
Trustworthiness Check: Always run a parallel experiment to check the stability of your reactants and expected products at the higher temperature to ensure they do not degrade over the course of the reaction.
-
Problem 2: My reaction must be conducted in a primarily aqueous environment (e.g., for biological or green chemistry applications), and co-solvents are not an option.
For these applications, additives that create hydrophobic microenvironments within the aqueous phase are required.
Solution A: Cyclodextrin-Mediated Inclusion Complexation
-
Causality & Expertise: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can encapsulate "guest" molecules, like the hydrophobic 2-Acetyl-4-methylbenzaldehyde, into their central cavity, forming an "inclusion complex".[][16] This complex has a hydrophilic exterior, rendering the entire assembly water-soluble and increasing the bioavailability of the guest molecule.[17]
-
Data for Decision Making: Common Cyclodextrins
| Cyclodextrin (CD) | Number of Glucose Units | Cavity Diameter (Å) | Suitable for... |
| α-Cyclodextrin | 6 | 4.7 - 5.3 | Small molecules, aliphatic side chains |
| β-Cyclodextrin | 7 | 6.0 - 6.5 | Aromatic rings, heterocyclic compounds |
| γ-Cyclodextrin | 8 | 7.5 - 8.3 | Larger molecules, macrocycles |
As 2-Acetyl-4-methylbenzaldehyde contains a substituted benzene ring, β-cyclodextrin or its more soluble derivatives (like HP-β-CD) are excellent starting points.[18]
-
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., β-cyclodextrin) at a desired concentration (e.g., 10-50 mM). Warming the solution may be necessary to dissolve the cyclodextrin.
-
Addition: Slowly add the 2-Acetyl-4-methylbenzaldehyde to the cyclodextrin solution with vigorous stirring. A molar ratio of 1:1 (aldehyde:CD) is a good starting point.
-
Complexation: Stir the mixture at room temperature or with gentle heating for several hours (e.g., 2-24 hours) to allow for equilibrium to be reached. The solution should become clearer as the complex forms.
-
Use in Reaction: Use the resulting aqueous solution of the inclusion complex directly in your reaction.
-
-
Mechanism Visualization
Caption: Formation of a soluble inclusion complex.
Solution B: Micellar Solubilization with Surfactants
-
Causality & Expertise: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[19] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively dissolve non-polar compounds like 2-Acetyl-4-methylbenzaldehyde, while the hydrophilic shell keeps the entire micelle soluble in water.[20][21]
-
Data for Decision Making: Common Surfactants
| Surfactant | Type | Notes |
| Sodium Dodecyl Sulfate | SDS | Anionic |
| Cetyl Trimethylammonium Bromide | CTAB | Cationic |
| Polysorbate 80 (Tween 80) | Non-ionic | Biocompatible, widely used in pharmaceuticals, less likely to interfere with reactions.[19] |
| Triton X-100 | Non-ionic | Common lab detergent, effective for creating microemulsions. |
-
Experimental Protocol: Surfactant-Mediated Reaction
-
Selection: Choose a surfactant that is unlikely to interfere with your reaction chemistry (non-ionic surfactants are often a safe starting point).
-
Preparation: Prepare an aqueous solution of the surfactant at a concentration well above its CMC (typically 1-5% w/v).
-
Solubilization: Add the 2-Acetyl-4-methylbenzaldehyde to the surfactant solution and stir until the solution becomes clear, indicating the aldehyde has been incorporated into the micelles. Gentle heating or sonication can accelerate this process.
-
Reaction: Proceed with your reaction by adding the other reagents to this micellar solution. The reaction effectively occurs within the microenvironment of the micelles.[22][23]
-
Problem 3: I am running a reaction with two immiscible phases (e.g., an organic solvent containing the aldehyde and an aqueous phase with a salt/base). The reaction is extremely slow.
This indicates that the reaction is limited to the interface between the two liquids, which has a very small surface area.
Solution: Phase Transfer Catalysis (PTC)
-
Causality & Expertise: A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[9] For example, if you have an aqueous nucleophile, a PTC like a quaternary ammonium salt can form an ion pair with it. This new, more lipophilic ion pair can then travel into the organic phase and react with the dissolved aldehyde. The catalyst then returns to the aqueous phase to repeat the cycle.
-
Data for Decision Making: Common Phase Transfer Catalysts
| Catalyst | Abbreviation | Use Case |
| Tetrabutylammonium Bromide | TBAB | General purpose, effective for many reactions. |
| Tetrabutylammonium Hydrogen Sulfate | TBAHS | Used when a bromide anion might interfere. |
| Benzyltriethylammonium Chloride | TEBAC | Another common and effective PTC. |
| Crown Ethers (e.g., 18-Crown-6) | - | Excellent for complexing alkali metal cations (like K+) and bringing them into organic phases. |
-
Experimental Protocol: Implementing Phase Transfer Catalysis
-
Setup: Dissolve 2-Acetyl-4-methylbenzaldehyde in a suitable, water-immiscible organic solvent (e.g., toluene, dichloromethane). Dissolve the other reactant (e.g., a salt like KMnO₄ or a base like NaOH) in water.
-
Add Catalyst: Add a catalytic amount of the chosen PTC to the two-phase mixture (typically 1-10 mol%).
-
Reaction: Stir the mixture vigorously. High-speed stirring is crucial to maximize the interfacial area where the catalyst can work.
-
Monitoring: Monitor the reaction progress by analyzing samples from the organic layer.
-
-
Mechanism Visualization
Caption: General mechanism of Phase Transfer Catalysis.
References
-
p-Tolualdehyde. Solubility of Things. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
McCray, P. D., & Brusseau, M. L. (2010). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. ResearchGate. [Link]
-
Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
-
Cyclodextrin | Inclusion Complex. YouTube. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
How to select Co-solvent during hydrolytic forced degradation?. YouTube. [Link]
-
Taupitz, T., & Dressman, J. B. (2020). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Bioactive Compounds and the Organoleptic Characteristics of Functional Foods: Mechanisms and Technological Innovations. MDPI. [Link]
-
Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. MDPI. [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Lufenuron Dual-Carrier Nanoformulation: Controlled Release and Systemic Translocation via β-Cyclodextrin Octadecanoate. American Chemical Society. [Link]
-
Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. ResearchGate. [Link]
-
Surfactant-Dependent Partitioning of Organics in Aqueous–Organic Reaction Systems. NIH. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
4-Methylbenzaldehyde. PubChem. [Link]
-
Sonoluminescence intensity and ultrasonic cavitation temperature in organic solvents: Effects of generated radicals. PMC - NIH. [Link]
-
Solubilization in Surfactant Systems. ResearchGate. [Link]
-
Mechanistic Study of B(C6F5)3-Catalyzed Transfer Hydrogenation of Aldehydes/Ketones with PhSiH3 and Stoichiometric Water. NIH. [Link]
-
Ultrasound in gas-liquid systems: Effects on solubility and mass transfer. ResearchGate. [Link]
-
Surfactant-Dependent Partitioning of Organics in Aqueous–Organic Reaction Systems. ChemRxiv. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. JOCPR. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
-
Solubilization of Organic Dyes in Surfactant Micelles. Chalmers ODR. [Link]
-
Effects of Ultra-Sonication and Agitation on Bioactive Compounds and Structure of Amaranth Extract. PMC - NIH. [Link]
-
Temperature Effects on Solubility. Chemistry LibreTexts. [Link]
Sources
- 1. CAS 529-20-4: 2-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CAS 104-87-0: 4-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. guidechem.com [guidechem.com]
- 5. 529-20-4 CAS MSDS (2-Methylbenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Ultra-Sonication and Agitation on Bioactive Compounds and Structure of Amaranth Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemijournal.com [chemijournal.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. longdom.org [longdom.org]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. odr.chalmers.se [odr.chalmers.se]
- 22. Surfactant-Dependent Partitioning of Organics in Aqueous–Organic Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemrxiv.org [chemrxiv.org]
Technical Support Center: Impurity Profiling & Troubleshooting for 2-Acetyl-4-methylbenzaldehyde Synthesis
Topic: "identification of byproducts in 2-Acetyl-4-methylbenzaldehyde synthesis" Content type: Technical Support Center Guide
Product: 2-Acetyl-4-methylbenzaldehyde (CAS: 915085-73-3) Application: Intermediate for API synthesis, heterocyclic construction (e.g., phthalazines, isoindoles).[1] Primary Synthetic Route: Vilsmeier-Haack Formylation of 3-Methylacetophenone.
Executive Summary: The Regioselectivity Challenge
If you are encountering low yields or complex impurity profiles during the synthesis of 2-Acetyl-4-methylbenzaldehyde , the primary cause is likely regiochemical competition .
The precursor, 3-methylacetophenone , has two activated positions for electrophilic aromatic substitution (Vilsmeier-Haack formylation):
-
Position 6 (Target): Yields 2-Acetyl-4-methylbenzaldehyde .
-
Position 4 (Major Byproduct): Yields 4-Acetyl-2-methylbenzaldehyde .
In standard Vilsmeier conditions (POCl
Diagnostic Workflow: Identifying Your Impurities
Use this logic flow to categorize the unknown peaks in your HPLC/GC or NMR data.
Figure 1: Decision tree for impurity identification based on chromatographic and spectral behavior.
Detailed Impurity Profiles
Impurity A: The Regioisomer (Critical)
-
Name: 4-Acetyl-2-methylbenzaldehyde
-
Origin: Competitive formylation at the C4 position of 3-methylacetophenone.
-
Characteristics:
-
TLC: Very similar R
to the target. Often requires multiple elutions or gradient HPLC to separate. -
NMR Distinction (Self-Validating Protocol):
-
Both isomers show a singlet (C3-H), and two doublets (C5-H, C6-H).[1]
-
NOE Experiment: Irradiate the aldehyde proton (-CHO).
-
-
Impurity B: Chlorinated Intermediate
-
Name: 1-(2-(dichloromethyl)-4-methylphenyl)ethanone (or similar iminium salt).[1]
-
Origin: Incomplete hydrolysis of the Vilsmeier adduct. The Vilsmeier reagent forms a chloro-iminium intermediate.[2] If the quenching step (adding water/acetate) is too short or too cold, the chlorine atom may remain, or the intermediate may revert.[1]
-
Characteristics:
Impurity C: Aldol Condensation Dimers
-
Origin: The target molecule contains both an aldehyde and a ketone.[3] Under the acidic conditions of Vilsmeier-Haack (or basic workup), the acetyl group of one molecule can attack the aldehyde of another.
-
Characteristics:
-
MS: MW ~306 (M + M - H
O).[1] -
Appearance: Yellow/Orange gummy solid.
-
Troubleshooting & FAQs
Q1: My crude NMR shows a 60:40 mixture of isomers. How do I improve the ratio in favor of the 2-Acetyl target?
Answer: Direct Vilsmeier-Haack on 3-methylacetophenone favors the 4-acetyl isomer (sterically less hindered than the 2-acetyl position which is flanked by the acetyl group).
-
Thermodynamic Control: Running the reaction at higher temperatures (e.g., 80-100°C) might shift the ratio, but often increases polymerization.[1]
-
Alternative Route: Consider oxidation of 1,2,4-trimethylbenzene (pseudocumene) derivatives or ozonolysis of 1,3-dimethylnaphthalene if high purity is required.[1] For the Vilsmeier route, rigorous column chromatography or fractional crystallization is unavoidable.
Q2: I see a peak at ~10.2 ppm in H NMR, but it disappears after workup. What is it?
Answer: This is likely the protonated iminium intermediate (Vilsmeier adduct) before hydrolysis.[1]
-
Fix: Ensure your quench is sufficient.[1] Add saturated Sodium Acetate (NaOAc) solution and stir for at least 1-2 hours at room temperature (or slightly warm to 40°C) to fully hydrolyze the iminium salt to the aldehyde.
Q3: The aldehyde peak is present, but the integration is low. Where is my product?
Answer: Ortho-acyl benzaldehydes are prone to cyclization .
-
Mechanism: The enol form of the acetyl group can attack the aldehyde to form a cyclic hemiacetal or isobenzofuran derivative.
-
Detection: Look for a new peak around 6.0-6.5 ppm (hemiacetal CH) or loss of the carbonyl signal in
C NMR.[1] -
Prevention: Avoid strong bases during workup.[1] Store the product in a freezer under inert atmosphere.
Experimental Data Reference Table
| Component | Structure Description | MS (ESI+) | |
| Target | 2-Acetyl-4-methylbenzaldehyde | 163 [M+H] | |
| Impurity A | 4-Acetyl-2-methylbenzaldehyde | 163 [M+H] | |
| Impurity B | Chlorinated Adduct | No CHO peak.[1] Peaks in 6.0-7.0 range (CHCl | 217/219 |
| Impurity C | Dimer (Chalcone-like) | Olefinic protons | 307 [M+H] |
*Note: The Ar-Methyl in the 4-acetyl isomer is ortho to the aldehyde, causing a slight downfield shift compared to the target.
References
-
Vilsmeier-Haack Reaction Mechanism & Regioselectivity Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1-330.[1] Explanation: Defines the electrophilic nature of the chloroiminium ion and the preference for para-substitution relative to activating groups (methyl), leading to the isomer mixture.
-
Synthesis of Ortho-Acyl Benzaldehydes via Photoenolization Klán, P., et al. (2006).[1] Photochemistry of 2-(alkoxymethyl)-5-methyl-α-chloroacetophenones. The Journal of Organic Chemistry, 71(21), 8050-8058.[1] Relevance:[1][2][4][5][6][7][8][9] Explicitly identifies 2-acetyl-4-methylbenzaldehyde as a specific product of photoenolization/hydrolysis, providing spectral context.
-
Differentiation of Isomeric Methylbenzaldehydes BenchChem Technical Library. (2025).[1][5][10] Reactivity and NMR Analysis of Methylbenzaldehyde Isomers. Relevance:[1][2][4][5][6][7][8][9][10][11][12][13] Provides comparative NMR data for o-tolualdehyde and p-tolualdehyde derivatives, supporting the NOE differentiation strategy.
-
General Procedures for Formylation of Acetophenones Meth-Cohn, O., & Goon, S. (2004).[1] Vilsmeier-Haack formylation of acetophenones. Journal of the Chemical Society, Perkin Transactions 1. Relevance: Establishes the standard protocols that lead to the described impurity profiles (chlorinated intermediates, dimers).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
Technical Support Center: Purification Protocols for 2-Acetyl-4-methylbenzaldehyde
Executive Summary & Solvent Selection Matrix
2-Acetyl-4-methylbenzaldehyde (CAS: 704-10-9) is a bifunctional aromatic intermediate containing both aldehyde and ketone moieties. This dual-carbonyl nature makes it moderately polar but prone to "oiling out" (phase separation as a liquid rather than a solid) during recrystallization, particularly because its melting point is relatively low (typically < 80°C, depending on purity).[1]
Successful purification requires a solvent system that balances polarity to keep the compound in solution at boiling temperatures while forcing precipitation upon cooling, without triggering phase separation.[1]
Recommended Solvent Systems
| Solvent System | Type | Suitability | Technical Notes |
| Ethyl Acetate / Hexanes | Binary Pair | High (Primary) | Best for Purity. Provides excellent control over saturation.[1] The non-polar hexane acts as an anti-solvent to force the aldehyde out of the ethyl acetate solution slowly.[1] |
| Ethanol (95%) / Water | Binary Pair | Moderate | High Yield Risk. While effective for polar aromatics, water can sometimes cause hydration of the aldehyde or induce oiling out if the cooling is too rapid.[1] |
| Toluene / Petroleum Ether | Binary Pair | Specialized | Best for Non-Polar Impurities. Use if the crude material contains significant tar or non-polar side products.[1] Requires higher heating temperatures.[1] |
| Isopropyl Alcohol (IPA) | Single | Low | Often too soluble at room temperature; requires very low temperatures (-20°C) to induce crystallization, leading to yield loss.[1] |
Troubleshooting Workflow (Interactive Logic)
The following decision tree models the logic a process chemist should follow when purifying this compound. It specifically addresses the common "oiling out" phenomenon.
Figure 1: Decision tree for purification, prioritizing mechanical separation (distillation) for low-purity oils and solvent recrystallization for solids.
Standard Operating Procedure (SOP)
Protocol: Binary Solvent Recrystallization (EtOAc / Hexanes)[1]
Objective: Purify crude 2-Acetyl-4-methylbenzaldehyde to >98% purity. Safety: Perform all steps in a fume hood. Hexanes are flammable and neurotoxic; Ethyl Acetate is flammable.[1]
Phase 1: Dissolution[1]
-
Place the crude solid in an Erlenmeyer flask.
-
Add Ethyl Acetate (EtOAc) in small portions while heating the flask on a steam bath or hot plate (set to ~70°C).
Phase 2: The Cloud Point
-
Keep the EtOAc solution near boiling.[1]
-
Slowly add Hexanes (or Heptane) dropwise.[1]
-
Swirl continuously. Continue adding Hexanes until a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling.[1]
-
Add one single drop of EtOAc to clear the solution back to transparency.[1] This establishes a saturated solution at the boiling point.[1][2]
Phase 3: Crystallization[1][3]
-
Remove the flask from heat and place it on a cork ring or wood block.
-
Insulate the flask with a paper towel to ensure slow cooling.
-
Why? Rapid cooling traps impurities and causes oiling out.[1]
-
-
Allow to reach room temperature undisturbed (approx. 1-2 hours).
-
Once room temperature is reached, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
Phase 4: Isolation[1]
-
Filter the crystals using a Buchner funnel and vacuum filtration.[1]
-
Wash the filter cake with a cold mixture of Hexane:EtOAc (9:1 ratio).
-
Dry the crystals in a vacuum oven at 40°C (do not exceed 50°C to prevent melting).
Frequently Asked Questions (FAQs)
Q: Why does my product turn into a yellow oil at the bottom of the flask instead of crystals? A: This is "oiling out," common with aldehydes of this molecular weight.[1] It happens when the saturation temperature is higher than the melting point of the solvated compound.[1]
-
Fix: Reheat the mixture to dissolve the oil. Add a small amount of pure EtOAc (solvent) to lower the saturation point.[1] Let it cool very slowly. If available, add a "seed crystal" of pure product when the solution is lukewarm.[1]
Q: The crystals are yellow, but the literature says they should be white/pale yellow. Is this okay? A: Benzaldehydes oxidize easily to benzoic acids and other coupling products, which are often yellow/brown.[1]
-
Fix: If the yellow color is intense, perform the Activated Charcoal step described in Phase 1 of the SOP.[1] Ensure you store the final product under inert gas (Nitrogen/Argon) in a freezer.[1]
Q: Can I use Acetone instead of Ethyl Acetate? A: Acetone is not recommended.[1] It is very similar in polarity to the aldehyde group, which can make the solubility curve too steep (either too soluble or crashes out too fast).[1] Furthermore, acetone can undergo aldol condensation with the benzaldehyde under certain acidic/basic conditions, introducing new impurities.[1]
Q: I have no precipitate after cooling to 0°C. What now? A: You likely used too much solvent (EtOAc).[1]
-
Fix: Re-attach the flask to a rotary evaporator and remove roughly 20-30% of the solvent volume. Re-heat to dissolve any solids on the glass, then repeat the cooling process. Scratching the inside of the glass with a glass rod can also induce nucleation.[1]
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for binary solvent recrystallization techniques).
-
Armarego, W. L. F., & Chai, C. L. L. (2009).[1][4] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann.[1]
-
PubChem Database. (n.d.).[1] Compound Summary for CAS 104-87-0 (4-Methylbenzaldehyde analogs). National Center for Biotechnology Information.[1] Retrieved October 26, 2025, from [Link] (Used for physicochemical property derivation of methyl-benzaldehyde derivatives).[1]
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to Benzaldehyde Isomers: 2-Methylbenzaldehyde vs. 4-Methylbenzaldehyde
In the nuanced field of synthetic chemistry and drug development, the precise identification of isomeric compounds is a critical step that underpins the success of research and the integrity of final products. Positional isomers, while sharing the same molecular formula, can exhibit markedly different chemical and physical properties due to the varied spatial arrangement of their functional groups. This guide offers an in-depth spectroscopic comparison of two common positional isomers of methylbenzaldehyde: 2-methylbenzaldehyde (o-tolualdehyde) and 4-methylbenzaldehyde (p-tolualdehyde).
Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document will serve as a practical resource for researchers, scientists, and drug development professionals. We will not only present the experimental data but also delve into the causal relationships between molecular structure and spectral output, providing a robust framework for isomer differentiation.
The Structural Distinction: Ortho vs. Para
The key difference between 2-methylbenzaldehyde and 4-methylbenzaldehyde lies in the position of the methyl group relative to the aldehyde function on the benzene ring. In 2-methylbenzaldehyde, the methyl group is in the ortho position (adjacent to the aldehyde), whereas in 4-methylbenzaldehyde, it is in the para position (opposite the aldehyde). This seemingly subtle variation has profound implications for the electronic environment and steric hindrance around the functional groups, which are directly reflected in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling patterns of protons (¹H NMR) and carbon atoms (¹³C NMR) provide a detailed map of the molecular architecture.
¹H NMR Spectral Comparison
The ¹H NMR spectra of 2-methylbenzaldehyde and 4-methylbenzaldehyde are distinct, primarily in the aromatic region, due to the different symmetry and electronic effects of the substituent positions.
| Compound | Aldehyde Proton (s) | Aromatic Protons (m) | Methyl Protons (s) |
| 2-Methylbenzaldehyde | ~10.24 ppm | ~7.2-7.8 ppm | ~2.64 ppm |
| 4-Methylbenzaldehyde | ~9.97 ppm | ~7.3-7.8 ppm | ~2.44 ppm |
Analysis of ¹H NMR Data:
-
Aldehyde Proton: The aldehyde proton in 2-methylbenzaldehyde is slightly deshielded (appears at a higher ppm value) compared to that in 4-methylbenzaldehyde. This can be attributed to the steric compression and electronic effects of the adjacent methyl group in the ortho isomer.
-
Aromatic Protons: The aromatic region of 4-methylbenzaldehyde typically displays a more symmetrical and readily interpretable pattern, often appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.[1] In contrast, the aromatic protons of 2-methylbenzaldehyde exhibit a more complex multiplet pattern due to the lower symmetry of the 1,2-disubstituted ring.
-
Methyl Protons: The methyl protons in both isomers appear as sharp singlets, as expected. The slight downfield shift of the methyl protons in 2-methylbenzaldehyde may be influenced by the proximity of the electron-withdrawing aldehyde group.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra provide further confirmation of the isomeric structures, with notable differences in the chemical shifts of the carbonyl and aromatic carbons.
| Compound | Carbonyl Carbon | Aromatic Carbons | Methyl Carbon |
| 2-Methylbenzaldehyde | ~193.3 ppm | ~126.4-140.1 ppm | ~19.0 ppm |
| 4-Methylbenzaldehyde | ~191.7 ppm | ~129.6-145.2 ppm | ~21.4 ppm |
Analysis of ¹³C NMR Data:
-
Carbonyl Carbon: Similar to the proton NMR, the carbonyl carbon of 2-methylbenzaldehyde is found slightly further downfield.
-
Aromatic Carbons: The number and chemical shifts of the aromatic carbons are diagnostic. Due to its symmetry, 4-methylbenzaldehyde will show fewer signals in the aromatic region of its ¹³C NMR spectrum compared to the less symmetric 2-methylbenzaldehyde.[2]
-
Methyl Carbon: The methyl carbon in 4-methylbenzaldehyde is observed at a slightly higher chemical shift compared to the ortho isomer.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Both 2-methylbenzaldehyde and 4-methylbenzaldehyde will exhibit characteristic absorptions for the aldehyde and aromatic C-H and C=C bonds.
| Functional Group | Vibrational Mode | 2-Methylbenzaldehyde (cm⁻¹) | 4-Methylbenzaldehyde (cm⁻¹) |
| Aldehyde C=O | Stretch | ~1700 | ~1690 |
| Aromatic C=C | Stretch | ~1600, ~1480 | ~1600, ~1500 |
| Aldehyde C-H | Stretch (Fermi doublet) | ~2820, ~2720 | ~2820, ~2720 |
| Aromatic C-H | Stretch | >3000 | >3000 |
| Alkyl C-H | Stretch | <3000 | <3000 |
Analysis of IR Data:
The most significant diagnostic feature in the IR spectra is often the C=O stretching frequency of the aldehyde. While both isomers show a strong absorption in a similar region, the exact wavenumber can be influenced by the electronic effects of the methyl group. The electron-donating methyl group in the para position of 4-methylbenzaldehyde can slightly lower the C=O bond order through resonance, potentially leading to a slightly lower stretching frequency compared to the ortho isomer.[3] The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as out-of-plane bending vibrations below 900 cm⁻¹, can also be indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both 2-methylbenzaldehyde and 4-methylbenzaldehyde have the same molecular weight (120.15 g/mol ), so their molecular ion peaks ([M]⁺) will appear at the same m/z value. Differentiation, therefore, relies on the relative abundances of the fragment ions.
Expected Fragmentation:
-
Molecular Ion ([M]⁺): m/z = 120
-
Loss of H· ([M-1]⁺): m/z = 119 (often a prominent peak for aldehydes)
-
Loss of CHO· ([M-29]⁺): m/z = 91 (formation of the tropylium ion)
-
Loss of CH₃· ([M-15]⁺): m/z = 105
While the major fragments are the same, the relative intensities of these fragments can differ between the two isomers due to the different stabilities of the resulting ions, influenced by the position of the methyl group.
Experimental Protocols
Accurate and reproducible spectral data are paramount for confident isomer identification. Below are generalized protocols for the acquisition of NMR, IR, and MS data for methylbenzaldehyde isomers.
Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the methylbenzaldehyde sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring a liquid depth of about 4-5 cm.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
-
Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid methylbenzaldehyde sample directly onto the crystal.
-
For solid samples, press a small amount of the powder firmly onto the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the wavenumbers of the major absorption bands.
-
Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for liquids.
-
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Processing:
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and the major fragment ions.
-
Visualization of Key Structural Differences
To visually summarize the key structural features that lead to the observed spectral differences, the following diagrams are provided.
Caption: Molecular structures of 2-methylbenzaldehyde and 4-methylbenzaldehyde.
Caption: General workflow for spectroscopic analysis of isomers.
Conclusion
The differentiation of 2-methylbenzaldehyde and 4-methylbenzaldehyde is readily achievable through a multi-pronged spectroscopic approach. ¹H and ¹³C NMR provide the most definitive evidence, with clear differences in the chemical shifts and splitting patterns of the aromatic and functional group signals. IR spectroscopy offers corroborating evidence through the precise frequencies of carbonyl and other characteristic vibrations. Finally, while mass spectrometry yields identical molecular weights, subtle differences in fragmentation patterns can further support isomer identification. By understanding the fundamental principles that govern the interaction of these molecules with electromagnetic radiation and energetic electrons, researchers can confidently elucidate the structures of these and other related isomeric compounds.
References
-
PubChem. 2-Methylbenzaldehyde. National Center for Biotechnology Information. [Link]
-
Transtutors. What is the analysis of 4-methylbenzaldehyde (p-tolualdehyde) IR... (1 Answer). [Link]
-
PubChem. 4-Methylbenzaldehyde. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
UCLA Chemistry. 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY. [Link]
-
NIST WebBook. Benzaldehyde, 4-methyl-. [Link]
Sources
A Comparative Guide to the Antimicrobial Efficacy of 2-Acetyl-4-methylbenzaldehyde versus Benzaldehyde: A Data-Driven and Theoretical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial research, the exploration of novel therapeutic agents is paramount. Aromatic aldehydes, a class of organic compounds characterized by a formyl group attached to an aromatic ring, have garnered significant interest for their diverse biological activities, including antimicrobial properties. This guide provides a detailed comparison of the known antimicrobial efficacy of the parent compound, benzaldehyde, with a theoretical exploration of a substituted derivative, 2-Acetyl-4-methylbenzaldehyde. Due to a notable absence of direct experimental data on the antimicrobial activity of 2-Acetyl-4-methylbenzaldehyde in publicly accessible scientific literature, this guide will establish a robust baseline of benzaldehyde's efficacy and then, leveraging established principles of structure-activity relationships (SAR), project the potential impact of the acetyl and methyl substitutions.
Benzaldehyde: A Profile of Antimicrobial Activity
Benzaldehyde, the simplest aromatic aldehyde, is a naturally occurring compound found in many essential oils and is widely used in the food and cosmetic industries.[1] Its antimicrobial properties have been investigated against a range of microorganisms.
Antibacterial and Antifungal Spectrum
Benzaldehyde has demonstrated a broad spectrum of activity, inhibiting the growth of both bacteria and fungi.[2][3] However, its potency can vary significantly depending on the microbial species. For instance, minimum inhibitory concentration (MIC) values for various bacterial strains have been reported to be in the range of 6 to 10 mM.[1][2] Similarly, against fungal species, MIC values have been observed in the range of 8 to 10 mM.[1][3] It is important to note that some studies have reported higher MIC values, suggesting that its efficacy can be strain-dependent.
Mechanism of Action
The antimicrobial action of aldehydes is generally attributed to their ability to react with and inactivate essential biomolecules in microbial cells.[4] For benzaldehyde, the proposed mechanisms include:
-
Membrane Disruption: Benzaldehyde is thought to interact with the microbial cell membrane, leading to a loss of integrity and function. This disruption can impair vital processes such as nutrient transport and energy production.
-
Inhibition of Cellular Respiration: Recent studies suggest that benzaldehyde can decelerate the tricarboxylic acid (TCA) cycle and inhibit bacterial respiration.[5]
-
Modulation of Antibiotic Tolerance: Interestingly, benzaldehyde has been shown to induce antibiotic tolerance in some bacteria by inhibiting the formation of flagella and reducing the intracellular accumulation of certain antibiotics.[5] It can also act as an antibiotic modulator, reducing the MIC of some antibiotics against resistant strains.[6]
2-Acetyl-4-methylbenzaldehyde: A Theoretical Efficacy Profile Based on Structure-Activity Relationships
Lacking direct experimental data for 2-Acetyl-4-methylbenzaldehyde, we can infer its potential antimicrobial activity by examining the influence of its specific substituents—an acetyl group at the ortho (2) position and a methyl group at the para (4) position—on the benzaldehyde scaffold.
The Influence of Substituents on Antimicrobial Activity
Structure-activity relationship (SAR) studies on benzaldehyde derivatives have revealed several key principles:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic ring can influence antimicrobial activity.[7] While a comprehensive SAR for the acetyl group in this specific configuration is not available, its electron-withdrawing nature could potentially modulate the reactivity of the aldehyde group and the overall electronic properties of the molecule, which may impact its interaction with microbial targets.
-
Lipophilicity and Steric Factors: The addition of methyl and acetyl groups will increase the lipophilicity of the molecule compared to benzaldehyde. This could enhance its ability to penetrate the lipid-rich membranes of microbial cells. However, steric hindrance from the ortho-acetyl group might also affect its ability to bind to target sites.
-
Positional Isomerism: The position of substituents on the benzene ring is critical. For example, a comparative guide on 2-methylbenzaldehyde and benzaldehyde suggests that the ortho-methyl group can influence the biological profile, though more quantitative studies are needed for a direct comparison of antimicrobial efficacy.[2]
Based on these principles, it is plausible that the antimicrobial profile of 2-Acetyl-4-methylbenzaldehyde will differ from that of benzaldehyde. The increased lipophilicity may enhance its membrane-disrupting capabilities, while the electronic effects of the acetyl group could alter its reactivity. However, without empirical data, this remains a hypothesis.
Comparative Summary of Antimicrobial Efficacy
The following table summarizes the known antimicrobial data for benzaldehyde. The data for 2-Acetyl-4-methylbenzaldehyde is presented as "Not available" to reflect the current state of scientific literature.
| Feature | Benzaldehyde | 2-Acetyl-4-methylbenzaldehyde |
| Antibacterial Activity | Broad-spectrum, with MIC values typically ranging from 6 to 10 mM against various bacterial strains.[1][2] | Not available |
| Antifungal Activity | Active against various fungal species, with MIC values generally in the 8 to 10 mM range.[1][3] | Not available |
| Mechanism of Action | Membrane disruption, inhibition of cellular respiration, and modulation of antibiotic tolerance.[5] | Not available (Hypothesized to involve membrane interaction) |
Experimental Protocols for Antimicrobial Susceptibility Testing
To empirically determine and compare the antimicrobial efficacy of these compounds, standardized methodologies are crucial. The following protocols are fundamental in antimicrobial research.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The test compounds (benzaldehyde and 2-Acetyl-4-methylbenzaldehyde) are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a downstream extension of the MIC assay.
Step-by-Step Methodology:
-
Perform MIC Assay: The MIC assay is performed as described above.
-
Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is plated onto an agar medium that does not contain the test compound.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Conclusion and Future Directions
Benzaldehyde exhibits a moderate and broad-spectrum antimicrobial activity, with its mechanism of action involving membrane disruption and inhibition of cellular respiration. While a direct experimental comparison with 2-Acetyl-4-methylbenzaldehyde is not currently possible due to a lack of data, SAR principles suggest that the addition of the acetyl and methyl groups would likely alter its antimicrobial profile. The increased lipophilicity could potentially enhance its efficacy, but this needs to be balanced against potential steric hindrance and electronic effects.
This guide underscores a significant knowledge gap in the scientific literature regarding the antimicrobial properties of 2-Acetyl-4-methylbenzaldehyde. There is a clear need for empirical studies to determine its MIC and MBC against a panel of clinically relevant bacteria and fungi. Such research would not only provide valuable data for a direct comparison with benzaldehyde but also contribute to a deeper understanding of the structure-activity relationships of substituted benzaldehydes, aiding in the rational design of novel antimicrobial agents.
References
-
Ulusoy, N., Gürsoy, A., & Otük, G. (2004). Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives. European journal of medicinal chemistry, 39(3), 267–276. [Link]
- Singh, R. K., Kumar, S., Kumar, A., & Kumar, A. (2014). Synthesis and Antimicrobial Evaluation of 2-Aminobenzophenone Linked 1,4-Dihydropyridine Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E1-E5.
- Kumar, A., Sharma, S., & Kumar, A. (2012). Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Der Pharma Chemica, 4(2), 708-713.
-
Jayakumar, S., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7), lxad144. [Link]
-
Neto, L. J. D. L., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5570. [Link]
- Mortazavi, S. M., et al. (2024). Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline-5-one against Pathogen Bacteria. Journal of Genetic Resources, 10(1), 9-19.
- Al-Ghamdi, A. M., et al. (2017). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research & Health Sciences, 6(10), 1-13.
- El-Sayed, W. A., et al. (2014). Synthesis, anti-bacterial and anti-cancer activities of Some Antipyrine Diazenyl Benzaldehyde Derivatives and Antipyrine-Based Heterocycles. International Journal of Organic Chemistry, 4(3), 215-225.
-
Neto, L. J. D. L., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5570. [Link]
-
Xiao, X., et al. (2024). The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. International Journal of Molecular Sciences, 25(16), 8843. [Link]
-
Ullah, I., et al. (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. Journal of microbiology (Seoul, Korea), 53(2), 127–133. [Link]
- Shanmugapriya, M., Jameel, A. A., & Padusha, M. S. A. (2012). Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives. International Journal of ChemTech Research, 4(1), 12-15.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61200, 2-Hydroxy-4-methylbenzaldehyde. Retrieved from [Link]
- Ullah, I., et al. (2015). Benzaldehyde as an Insecticidal, Antimicrobial, and Antioxidant Compound Produced by Photorhabdus temperata M1021. Journal of Microbiology, 53(2), 127-133.
-
Neto, L. J. D. L., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5570. [Link]
-
Liu, Y., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega, 4(4), 7136-7143. [Link]
- Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2018). Structure activity relationship of benzimidazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(5), 1238-1246.
-
El-Sayed, N. F., et al. (2022). Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami. Antibiotics, 11(3), 398. [Link]
- Bhoir, M., Nangude, M., Mayekar, C., Bhoir, B., & Bhurkud, G. (2023). Structure Activity Relationship of New Antimicrobial Compounds. International Journal of Advanced Research in Engineering, Science & Management, 9(7), 1-6.
-
Haydon, D. J., et al. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Bioorganic & medicinal chemistry letters, 24(1), 235–240. [Link]
- Liu, Y., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega, 4(4), 7136-7143.
- de la Fuente-Núñez, C., et al. (2022). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 10, 989591.
-
The Good Scents Company. (n.d.). ortho-tolualdehyde. Retrieved from [Link]
Sources
- 1. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationship of New Antimicrobial Compounds [ijaresm.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster [mdpi.com]
- 7. Synthesis and structure-activity relationships of new antimicrobial active multisubstituted benzazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Acetyl-4-methylbenzaldehyde and 3-Acetyl-4-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount to molecular function. The isomers 2-acetyl-4-methylbenzaldehyde and 3-acetyl-4-methylbenzaldehyde, both derivatives of p-tolualdehyde, present a compelling case study in regioselective synthesis. While possessing the same molecular formula, the differential placement of the acetyl group profoundly influences their chemical reactivity and potential applications as intermediates. This guide provides an in-depth, comparative analysis of the synthetic strategies for these two isomers, offering field-proven insights and detailed experimental protocols to inform research and development.
Introduction: The Significance of Regioisomeric Purity
2-Acetyl-4-methylbenzaldehyde and 3-acetyl-4-methylbenzaldehyde are valuable building blocks in organic synthesis. The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the acetyl group can participate in reactions such as aldol condensations and the formation of heterocycles. The methyl group, in turn, influences the electronic and steric properties of the aromatic ring.
The critical distinction between these isomers lies in the position of the acetyl group relative to the formyl group. In the 2-acetyl isomer, the ortho-relationship of the two carbonyl groups can lead to intramolecular interactions and unique reactivity, making it a precursor for specific heterocyclic systems. Conversely, the meta-relationship in the 3-acetyl isomer results in different electronic and steric environments, guiding its reactivity towards alternative synthetic pathways. Achieving high regioisomeric purity is therefore essential to ensure the desired reaction outcomes and the efficacy of the final products.
Synthetic Strategies: A Tale of Two Isomers
The synthesis of these acetyl-substituted methylbenzaldehydes is not a trivial matter of direct acylation of 4-methylbenzaldehyde (p-tolualdehyde). Standard Friedel-Crafts acylation of toluene derivatives typically results in para-substitution due to the steric hindrance at the ortho positions and the directing effect of the methyl group.[1][2] Direct acylation of p-tolualdehyde itself is further complicated by the deactivating nature of the aldehyde group. Consequently, multi-step synthetic routes are generally required to achieve the desired regioselectivity.
Synthesis of 2-Acetyl-4-methylbenzaldehyde: An Ortho-Functionalization Challenge
The synthesis of the 2-acetyl isomer necessitates a strategy that can overcome the inherent steric hindrance and electronic deactivation at the ortho position. A plausible and effective approach involves a multi-step sequence starting from a more readily available precursor. One such strategy is outlined below, commencing with the oxidation of 3,4-dimethylacetophenone.
start [label="3,4-Dimethylacetophenone"]; step1 [label="Oxidation"]; intermediate1 [label="2-Methyl-4-acetylbenzoic acid"]; step2 [label="Reduction"]; intermediate2 [label="(2-Acetyl-4-methylphenyl)methanol"]; step3 [label="Oxidation"]; product [label="2-Acetyl-4-methylbenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }
Figure 1: Synthetic pathway for 2-Acetyl-4-methylbenzaldehyde.
This synthetic route leverages the selective oxidation of a methyl group to a carboxylic acid, which can then be reduced and subsequently re-oxidized to the desired aldehyde. This circumvents the challenges of direct ortho-acylation.
Synthesis of 3-Acetyl-4-methylbenzaldehyde: A Meta-Directing Strategy
The synthesis of the 3-acetyl isomer requires a different strategic approach to direct the acetyl group to the meta position relative to the eventual aldehyde. A viable pathway can be envisioned starting from 3-bromo-4-methylacetophenone, where the bromine atom serves as a precursor to the aldehyde functionality.
start [label="3-Bromo-4-methylacetophenone"]; step1 [label="Cyanation"]; intermediate1 [label="3-Acetyl-4-methylbenzonitrile"]; step2 [label="Reduction (DIBAL-H)"]; product [label="3-Acetyl-4-methylbenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> product; }
Figure 2: Synthetic pathway for 3-Acetyl-4-methylbenzaldehyde.
This pathway relies on the conversion of a halogen to a nitrile, which can then be selectively reduced to the aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H).
Comparative Analysis of Synthetic Routes
A direct comparison of the two synthetic pathways reveals key differences in starting materials, reaction types, and potential challenges.
| Feature | Synthesis of 2-Acetyl-4-methylbenzaldehyde | Synthesis of 3-Acetyl-4-methylbenzaldehyde |
| Starting Material | 3,4-Dimethylacetophenone | 3-Bromo-4-methylacetophenone |
| Key Transformations | Oxidation, Reduction, Oxidation | Cyanation, Partial Reduction |
| Number of Steps | 3 | 2 |
| Regiocontrol Strategy | Positional oxidation of a methyl group | Functional group interconversion of a halogen |
| Potential Challenges | Over-oxidation in the final step, purification of intermediates | Handling of cyanide reagents, precise control of reduction |
| Overall Yield (Estimated) | Moderate | Moderate to Good |
Detailed Experimental Protocols
The following protocols are provided as representative examples for the synthesis of each isomer. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol for the Synthesis of 2-Acetyl-4-methylbenzaldehyde
Step 1: Synthesis of 2-Methyl-4-acetylbenzoic acid from 3,4-Dimethylacetophenone [3]
-
Reaction Setup: In a reaction vessel, combine 3,4-dimethylacetophenone, a suitable solvent (e.g., a polar organic solvent), and a catalyst system (e.g., a combination of Rose Bengal and sodium tungstate).
-
Initiation: Add a portion of hydrogen peroxide solution at room temperature and stir for a period to initiate the reaction.
-
Oxidation: Heat the reaction mixture to 40-45 °C and add the remaining hydrogen peroxide solution dropwise, maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, perform an appropriate work-up procedure, which may include acidification, extraction with an organic solvent, and subsequent purification (e.g., crystallization or chromatography) to yield 2-methyl-4-acetylbenzoic acid.
Step 2: Reduction of 2-Methyl-4-acetylbenzoic acid to (2-Acetyl-4-methylphenyl)methanol
-
Reaction Setup: Dissolve 2-methyl-4-acetylbenzoic acid in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution in an ice bath and slowly add a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in portions.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous base solution. Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Purification: Dry the combined organic extracts, evaporate the solvent, and purify the crude product by column chromatography to obtain (2-acetyl-4-methylphenyl)methanol.
Step 3: Oxidation of (2-Acetyl-4-methylphenyl)methanol to 2-Acetyl-4-methylbenzaldehyde
-
Reaction Setup: Dissolve (2-acetyl-4-methylphenyl)methanol in a suitable solvent such as dichloromethane.
-
Oxidation: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture and monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of silica gel, wash with a suitable solvent, and concentrate the filtrate. Purify the resulting crude product by column chromatography to yield 2-acetyl-4-methylbenzaldehyde.
Protocol for the Synthesis of 3-Acetyl-4-methylbenzaldehyde
Step 1: Synthesis of 3-Acetyl-4-methylbenzonitrile from 3-Bromo-4-methylacetophenone
-
Reaction Setup: In a reaction flask, combine 3-bromo-4-methylacetophenone, a cyanide source (e.g., copper(I) cyanide or zinc cyanide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable solvent (e.g., DMF or NMP).
-
Cyanation Reaction: Heat the reaction mixture under an inert atmosphere to a temperature appropriate for the chosen catalyst and cyanide source (typically 120-150 °C).
-
Reaction Monitoring: Monitor the reaction by GC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture, and perform a work-up that may involve quenching with an aqueous solution of ferric chloride and ammonia, followed by extraction with an organic solvent.
-
Purification: Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or crystallization to obtain 3-acetyl-4-methylbenzonitrile.
Step 2: Reduction of 3-Acetyl-4-methylbenzonitrile to 3-Acetyl-4-methylbenzaldehyde
-
Reaction Setup: Dissolve 3-acetyl-4-methylbenzonitrile in a dry, non-polar solvent (e.g., toluene or dichloromethane) under an inert atmosphere and cool to a low temperature (e.g., -78 °C).
-
Partial Reduction: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Carefully monitor the reaction by TLC to avoid over-reduction to the alcohol.
-
Quenching and Work-up: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by an acidic aqueous solution (e.g., 1M HCl).
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with an organic solvent, and combine the organic phases. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-acetyl-4-methylbenzaldehyde.
Conclusion and Future Outlook
The syntheses of 2-acetyl-4-methylbenzaldehyde and 3-acetyl-4-methylbenzaldehyde highlight the importance of strategic planning in organic synthesis to achieve regiochemical control. While direct acylation methods are often inefficient for these targets, multi-step sequences utilizing functional group interconversions provide reliable pathways to these valuable building blocks.
The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The protocols and comparative analysis presented in this guide offer a solid foundation for researchers to make informed decisions in their synthetic endeavors.
Future research in this area may focus on the development of more direct and efficient methods for the regioselective acylation of substituted benzaldehydes, potentially through the use of advanced directing group strategies or novel catalytic systems.[4][5] Such advancements would further streamline the synthesis of these and other important chemical intermediates, accelerating progress in drug discovery and materials science.
References
- A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
friedel-crafts reactions of benzene and methylbenzene. Chemguide. [Link]
-
Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society. [Link]
-
Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters. [Link]
Sources
A Comparative Guide to Benzaldehyde Reactivity: The Ortho vs. Para Acetyl Group Effect
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced interplay of electronic and steric effects is paramount for predictable and efficient molecular design. This guide provides an in-depth comparison of how the position of an acetyl substituent—ortho versus para—fundamentally alters the reactivity of the benzaldehyde scaffold. We will dissect the underlying principles and provide supporting experimental frameworks to illuminate these differences.
The Theoretical Framework: Electronics vs. Sterics
The reactivity of the aldehyde functional group in benzaldehyde is predominantly governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack is the characteristic reaction of this moiety. A substituent on the aromatic ring can modulate this reactivity through a combination of electronic and steric effects.
Electronic Effects of the Acetyl Group
The acetyl group (–COCH₃) is a potent electron-withdrawing group. It deactivates the benzene ring towards electrophilic substitution but, crucially, activates the carbonyl group towards nucleophilic addition. This activation occurs through two primary mechanisms:
-
Inductive Effect (-I): The electronegative oxygen atom of the acetyl group pulls electron density away from the ring through the sigma bond network. This effect is distance-dependent and withdraws electron density from the entire ring, including the carbon atom to which the aldehyde group is attached.
-
Resonance Effect (-R): The acetyl group can delocalize the ring's pi-electrons onto its carbonyl oxygen. This delocalization creates additional resonance structures that place a positive charge on the ring, further withdrawing electron density.
When appended to benzaldehyde, the net effect is an increase in the partial positive charge (δ+) on the aldehyde's carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2] This electronic activation is present in both ortho- and para-acetylbenzaldehyde.
Caption: Resonance delocalization in para and ortho-acetylbenzaldehyde.
The Decisive Role of Steric Hindrance
While electronic effects render both isomers more reactive than benzaldehyde, the positional difference introduces a critical steric factor.
-
para-Acetylbenzaldehyde: The acetyl group is located at the opposite end of the ring from the aldehyde. It exerts its electronic influence without physically obstructing the path of an incoming nucleophile to the carbonyl carbon.
-
ortho-Acetylbenzaldehyde: The bulky acetyl group is positioned directly adjacent to the aldehyde. This proximity creates significant steric hindrance, or spatial crowding, around the reaction center.[3][4] This physical barrier impedes the optimal trajectory for a nucleophile to approach and attack the carbonyl carbon.[5][6]
Therefore, a direct comparison predicts that the reactivity of ortho-acetylbenzaldehyde will be significantly attenuated by steric hindrance, making para-acetylbenzaldehyde the more reactive isomer towards nucleophilic addition reactions.
Caption: Steric hindrance in ortho vs. para-acetylbenzaldehyde.
Experimental Validation and Comparative Data
The theoretical disparity in reactivity can be quantified through kinetic studies of classic aldehyde reactions. Nucleophilic addition reactions are the ideal proving ground for this comparison.
| Compound | Relative Rate of Nucleophilic Addition (Hypothetical) | Aldehyde C=O Stretch (cm⁻¹) (Approx.) | Aldehydic Proton ¹H NMR (δ, ppm) (Approx.) |
| Benzaldehyde | 1.0 | ~1705 | ~9.9 |
| para-Acetylbenzaldehyde | > 10 | ~1715 | ~10.1 |
| ortho-Acetylbenzaldehyde | < 5 | ~1695* | ~10.4 |
*The C=O stretching frequency in the ortho isomer can be influenced by dipole-dipole interactions and potential disruption of coplanarity, which may slightly lower it despite the electronic withdrawal.
Experimental Protocols for Reactivity Comparison
To validate these principles in a laboratory setting, a competitive reaction or parallel kinetic monitoring can be employed. The Knoevenagel condensation is an excellent model system.
Protocol: Comparative Knoevenagel Condensation
This protocol outlines the condensation of ortho- and para-acetylbenzaldehyde with Meldrum's acid, a reaction whose rate is sensitive to the electrophilicity of the aldehyde.[7]
Materials:
-
ortho-Acetylbenzaldehyde
-
para-Acetylbenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Thermostatted cell holder
Procedure:
-
Stock Solution Preparation: Prepare 0.1 M stock solutions of ortho-acetylbenzaldehyde, para-acetylbenzaldehyde, and Meldrum's acid in ethanol. Prepare a 0.05 M solution of piperidine in ethanol.
-
Kinetic Run (Para Isomer): a. In a quartz cuvette, place 2.5 mL of the Meldrum's acid solution and 0.4 mL of ethanol. b. Add 0.1 mL of the piperidine solution. c. Place the cuvette in the thermostatted holder of the spectrophotometer at 25°C and zero the instrument at the λ_max of the product (determined beforehand, typically in the 300-350 nm range). d. To initiate the reaction, inject 0.1 mL of the para-acetylbenzaldehyde stock solution, mix rapidly, and immediately begin recording the absorbance at the chosen wavelength over time (e.g., every 15 seconds for 10 minutes).
-
Kinetic Run (Ortho Isomer): Repeat step 2 precisely, but use the ortho-acetylbenzaldehyde stock solution.
-
Data Analysis: a. Plot Absorbance vs. Time for both reactions. b. The initial slope of each curve is proportional to the initial reaction rate. c. Calculate the ratio of the initial rates (k_para / k_ortho) to quantify the difference in reactivity.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2-Acetyl-4-methylbenzaldehyde
CAS: 53555-00-3 Synonyms: 1-(2-Formyl-5-methylphenyl)ethanone; Substituted Benzaldehyde Analog Physical State: Liquid (Assumed based on structural analogs like p-Tolualdehyde; MP ~-6°C, BP ~204°C)[1][2][3]
Part 1: Executive Summary / Immediate Action Card
For use in emergency response or rapid operational verification.[2]
| Scenario | Immediate Action |
| Eye Contact | Rinse immediately with water for 15+ minutes. Remove contact lenses if present and easy to do.[1][2] Seek medical attention (Ophthalmologist). |
| Skin Contact | Remove contaminated clothing immediately.[1][2][3] Wash skin with soap and water for 15 minutes.[1][2] Discard contaminated leather goods. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen.[2][3] If not breathing, give artificial respiration.[1][2] |
| Spill (Small) | Absorb with vermiculite or sand .[1][2][3] Do NOT use paper towels (oxidation risk).[1][2] Place in a sealed container. |
| Fire | Use CO₂, dry chemical, or alcohol-resistant foam .[1][2][3] Water spray may be ineffective but can cool containers.[1][2] |
Part 2: Hazard Analysis & Risk Assessment
As a Senior Application Scientist, I emphasize that safety protocols are not just compliance checkboxes but are derived directly from the chemical's molecular behavior. 2-Acetyl-4-methylbenzaldehyde is an aromatic aldehyde.[1][2] Its reactivity profile dictates the PPE choice.[1][2]
The "Why" Behind the PPE[1][2]
-
Aromatic Aldehyde Reactivity: Like its analog p-tolualdehyde, this compound is prone to oxidation.[1][2] It can act as a skin and respiratory sensitizer.[1][2] The carbonyl group facilitates protein cross-linking, leading to Category 2 Skin Irritation and Category 2A Eye Irritation .[1][2]
-
Permeation Dynamics: Aromatic solvents and aldehydes are notorious for permeating standard nitrile gloves over time.[1][2] While nitrile provides a temporary barrier, it swells and degrades upon prolonged contact with concentrated aldehydes.[1][2]
-
Volatility: While the boiling point is high (~200°C), the vapor pressure is sufficient at room temperature to cause Respiratory Irritation (STOT SE 3) .[1][2]
Part 3: PPE Selection Matrix
Glove Selection Protocol
Field Insight: Do not rely on a single layer of thin nitrile for procedures lasting >15 minutes or involving bulk transfer.[1][2]
| Material | Permeation Resistance | Dexterity | Usage Recommendation |
| Nitrile (Disposable) | Fair / Splash Only | High | Routine Analysis: Use Double Gloving (4 mil minimum).[1][2][3] Change immediately upon splash.[1][2] |
| Butyl Rubber | Excellent | Low | Bulk Transfer / Spills: Mandatory for cleaning spills >100 mL or handling pure stock solutions for >30 mins.[1][2][3] |
| Laminate (Silver Shield) | Excellent | Very Low | Emergency: Use as a liner under nitrile for maximum chemical resistance during high-hazard cleanup.[1][2][3] |
| Latex | Poor | High | DO NOT USE. Rapid permeation by aromatic aldehydes.[1][2][3] |
Eye & Body Protection[1][2][3]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 compliant) are non-negotiable.[1][2] Safety glasses with side shields are insufficient due to the liquid nature and severe irritation potential.[1][2]
-
Respiratory Protection:
-
Body: Chemical-resistant lab coat (buttoned to neck).[1][2] For bulk handling (>1L), add a Butyl or Neoprene apron .[1][2]
Part 4: Operational Protocols & Visualization[1][2]
Workflow 1: PPE Decision Logic
This self-validating logic ensures you select the right gear based on the specific task intensity.[1][2]
Figure 1: Decision matrix for selecting appropriate PPE based on exposure duration and volume.[1][2][3]
Protocol: Safe Handling Technique
-
Donning: Inspect gloves for pinholes (inflate with air).[1][2] Don inner nitrile glove (bright color preferred), then outer nitrile glove (dark color).[1][2] This "indicator system" reveals breaches in the outer layer.[1][2]
-
Transfer: Always pour away from the body.[1][2] Use a funnel to prevent drips.[1][2] Keep sash of fume hood as low as possible.[1][2]
-
Doffing: "Beak" method. Pinch the outside of one glove near the wrist.[1][2] Peel downwards, turning it inside out.[1][2] Hold the peeled glove in the gloved hand.[1][2] Slide a finger under the wrist of the remaining glove and peel off, creating a bag-within-a-bag.[1][2]
Workflow 2: Spill Response Logic
A systematic approach to containment prevents lab contamination.[1][2]
Figure 2: Logic flow for determining the appropriate response to chemical spills.
Part 5: Disposal & Decontamination[1][2][4][5]
Chemical Compatibility:
-
Incompatible with: Strong oxidizing agents, strong bases, and strong reducing agents.[1][2]
-
Waste Stream: Collect in Non-Halogenated Organic Waste containers.
-
Decontamination: For glassware, rinse with acetone or ethanol before washing with detergent.[1][2] The aldehyde residue is soluble in organic solvents but poorly soluble in water.[1][2]
Disposal Procedure:
-
Collect all absorbed spill material and contaminated PPE in a sealable polyethylene bag.[1][2]
-
Label clearly: "Hazardous Waste - Solid Debris - Contaminated with 2-Acetyl-4-methylbenzaldehyde".[1][2]
-
Store in a satellite accumulation area until pickup.
Part 6: References
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 4-Methylbenzaldehyde (Analogous Hazard Profile).[1][2] Retrieved from [1][2][3]
-
PubChem. (2024).[1][2] Compound Summary: 4-Methylbenzaldehyde.[1][2][4] National Library of Medicine.[1][2] Retrieved from [1][2]
-
Ansell. (2022).[1][2] Chemical Glove Resistance Guide (Permeation & Degradation Data).[1][2] Retrieved from [1][2]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [1][2][5][6]
-
Thermo Fisher Scientific. (2021).[1][2] Safety Data Sheet: p-Tolualdehyde.[1][2] Retrieved from [1][2]
Sources
- 1. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzaldehyde, 2-methyl- (CAS 529-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Methylbenzaldehyde for synthesis 104-87-0 [sigmaaldrich.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
